molecular formula C12H14BrF2N B3141971 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine CAS No. 494773-06-7

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Cat. No.: B3141971
CAS No.: 494773-06-7
M. Wt: 290.15 g/mol
InChI Key: GTHJASPBYPCTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C12H14BrF2N and its molecular weight is 290.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHJASPBYPCTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic incorporation of a gem-difluoro group on the piperidine ring and the presence of a bromophenylmethyl substituent offer a unique combination of physicochemical properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document delves into its chemical properties, provides detailed synthetic and analytical protocols, and discusses its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine possesses a core 4,4-difluoropiperidine scaffold N-substituted with a 4-bromobenzyl group. The gem-difluoro substitution at the C4 position of the piperidine ring is a key feature, as it can significantly modulate the lipophilicity and metabolic stability of resulting drug candidates. The pKa of the piperidine nitrogen is also influenced by this substitution, affecting its ionization state at physiological pH.

Table 1: Physicochemical Properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine and Related Compounds

Property1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (Predicted)4,4-Difluoropiperidine1-Benzyl-4,4-difluoropiperidine
Molecular Formula C₁₂H₁₄BrF₂NC₅H₉F₂NC₁₂H₁₅F₂N
Molecular Weight 290.15 g/mol 121.13 g/mol [1]211.25 g/mol
Appearance Colorless to light yellow liquid or low melting solidLiquid[2]Liquid
Boiling Point Not experimentally determined114.3 ± 40.0 °C at 760 mmHg[2]74-79 °C at 0.1 mmHg
Melting Point Not experimentally determinedNot availableNot available
pKa (basic) ~7.5 - 8.58.5[1]Not available
LogP (calculated) ~3.5~0.6~2.5

Note: Some properties for the target compound are predicted based on the known values of structurally similar compounds.

Synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

The synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine can be efficiently achieved through two primary routes: N-alkylation of 4,4-difluoropiperidine with 4-bromobenzyl bromide or reductive amination of 4,4-difluoropiperidine with 4-bromobenzaldehyde.

Synthetic Route 1: N-Alkylation

This method involves the direct reaction of the secondary amine of 4,4-difluoropiperidine with 4-bromobenzyl bromide in the presence of a base.


reagents [label=<

+ ──>

4,4-Difluoropiperidine 4-Bromobenzyl bromide 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

]; }

N-Alkylation Synthesis Route

Experimental Protocol: N-Alkylation

  • To a solution of 4,4-difluoropiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • The mixture is stirred at room temperature for 15-20 minutes.

  • 4-Bromobenzyl bromide (1.1 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (50-60 °C) and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine.

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative pathway, reacting 4,4-difluoropiperidine with 4-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ.


reagents [label=<

+ ──>[Reducing Agent]

4,4-Difluoropiperidine 4-Bromobenzaldehyde 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

]; }

Reductive Amination Synthesis Route

Experimental Protocol: Reductive Amination

  • To a solution of 4,4-difluoropiperidine (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) is a common choice for this transformation.[3][4]

  • A small amount of acetic acid may be added to catalyze the formation of the iminium ion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (CDCl₃, 500 MHz) Predicted ¹³C NMR (CDCl₃, 125 MHz)
Ar-H δ 7.45 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H)δ 138.0 (Ar-C), 131.5 (Ar-CH), 130.5 (Ar-CH), 121.0 (Ar-C-Br)
N-CH₂-Ar δ 3.50 (s, 2H)δ 60.0
Piperidine H-2, H-6 δ 2.55 (t, J = 5.5 Hz, 4H)δ 50.0
Piperidine H-3, H-5 δ 2.00 (tt, J = 14.0, 5.5 Hz, 4H)δ 34.0 (t, J(C-F) ≈ 22 Hz)
Piperidine C-4 -δ 122.0 (t, J(C-F) ≈ 240 Hz)

Note: Predicted chemical shifts are based on known values for similar N-benzylpiperidine and 4,4-difluoropiperidine structures. The multiplicity of the C-3 and C-5 carbons will be a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: A single resonance is expected in the range of -90 to -110 ppm (relative to CFCl₃) for the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Sample Preparation:

  • Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

Expected Results (Electrospray Ionization - ESI+):

  • [M+H]⁺: The protonated molecule will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z 290 and 292.

  • Fragmentation: A prominent fragment ion is expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed from the benzyl group. Another significant fragment would arise from the loss of the 4-bromobenzyl group, resulting in the protonated 4,4-difluoropiperidine fragment.

Reactivity and Stability

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a stable compound under normal laboratory conditions.

  • N-Debenzylation: The N-benzyl group can be cleaved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), which would yield 4,4-difluoropiperidine.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further structural diversity. This makes it a versatile intermediate for creating libraries of compounds.


A [label="1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine"]; B [label="4,4-Difluoropiperidine"]; C [label="Cross-Coupled Products"];

A -> B [label=" N-Debenzylation\n(e.g., H₂, Pd/C)"]; A -> C [label=" Pd-Catalyzed\nCross-Coupling"]; }

Key Reactivity Pathways

Applications in Drug Discovery

The 4,4-difluoropiperidine motif is increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, and it often improves metabolic stability by blocking potential sites of oxidation.

Derivatives of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine are of interest for the development of:

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity and pKa modifications imparted by the difluoro group can be tuned to optimize blood-brain barrier penetration.

  • Receptor Antagonists: The parent 4,4-difluoropiperidine core has been incorporated into potent and selective dopamine D4 and histamine H3 receptor antagonists.[5] The 4-bromobenzyl group can serve as a handle for further derivatization to explore structure-activity relationships.

Safety and Handling

General Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

Specific Hazards:

  • Brominated Aromatic Compounds: These can be irritants and may have long-term health effects. Handle with care.

  • Piperidine Derivatives: Many piperidine derivatives are basic and can be corrosive or irritating.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via established methods like N-alkylation and reductive amination. The presence of both a reactive aryl bromide and a metabolically robust difluoropiperidine core provides a platform for the creation of diverse and potentially potent therapeutic agents. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important research chemical.

References

  • PubChem. 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • EMBL-EBI. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. [Link]

  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][7][8] triazolo [4, 3-d][2][8] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

  • SpectraBase. 4-(4-Bromophenyl)piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. [Link]

  • MDPI. Discovery of Novel Symmetrical 1,4-Dihydropyridines as Inhibitors of Multidrug-Resistant Protein (MRP4) Efflux Pump for Anticancer Therapy. [Link]

  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

  • Semantic Scholar. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers.[Link]

  • Vice, S., et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem. 2001, 66, 2487-2492. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • University of Glasgow. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • RSC Publishing. Chemically stable piperidinium cations for anion exchange membranes. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

  • ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

  • NIST WebBook. 4-Benzylpiperidine. [Link]

  • PHARMACEUTICAL SCIENCES. a review article on c13 nmr spectroscopy. [Link]

  • NIST WebBook. 4-Benzylpiperidine. [Link]

  • Wiley Online Library. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

  • PrepChem.com. Preparation of 4-bromobenzyl bromide. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

Sources

molecular structure and SMILES for 1-(4-bromobenzyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-bromobenzyl)-4,4-difluoropiperidine: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-bromobenzyl)-4,4-difluoropiperidine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. The incorporation of a gem-difluoro group into the piperidine ring offers a valuable strategy for modulating the physicochemical and metabolic properties of lead compounds. This document details the molecule's structural characteristics, provides a robust, field-proven protocol for its synthesis and purification, and explores its potential applications as a versatile building block in medicinal chemistry. By grounding our discussion in established chemical principles and citing relevant literature, this guide serves as an authoritative resource for scientists leveraging fluorinated scaffolds in the pursuit of novel therapeutics.

The Strategic Value of the 4,4-Difluoropiperidine Scaffold

The piperidine moiety is a ubiquitous scaffold in a vast array of marketed pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. In modern drug discovery, the strategic fluorination of lead candidates has emerged as a powerful tool for enhancing pharmacological profiles. The introduction of a 4,4-difluoro substitution on the piperidine ring can confer several advantages:

  • Metabolic Stability: The gem-difluoro group acts as a non-oxidizable bioisostere for a methylene group, blocking potential sites of metabolism (e.g., oxidation at the 4-position) and thereby increasing the compound's half-life.

  • Modulation of Basicity: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the piperidine nitrogen.[2] This reduction in basicity can be critical for improving oral bioavailability and reducing off-target effects, such as hERG channel binding.

  • Physicochemical Properties: Fluorination can influence lipophilicity (logP), solubility, and membrane permeability, providing medicinal chemists with a tool to fine-tune these properties for optimal drug-like characteristics.[3]

The 4,4-difluoropiperidine scaffold has been successfully incorporated into various therapeutic agents, including potent antagonists for the Dopamine 4 Receptor (D4R), highlighting its utility in developing treatments for central nervous system (CNS) disorders.[4][5][6]

Molecular Structure and Chemical Identifiers

The fundamental identity of 1-(4-bromobenzyl)-4,4-difluoropiperidine is defined by its unique arrangement of atoms and its corresponding chemical descriptors.

2.1 2D Chemical Structure

2D Structure of 1-(4-bromobenzyl)-4,4-difluoropiperidine

2.2 Key Identifiers

All essential identification and structural data for the molecule are summarized in the table below for quick reference.

IdentifierValueSource
IUPAC Name 1-(4-bromobenzyl)-4,4-difluoropiperidineN/A
CAS Number 494773-06-7
Molecular Formula C₁₂H₁₄BrF₂N
Molecular Weight 290.15 g/mol
SMILES FC1(F)CCN(CC2=CC=C(Br)C=C2)CC1
InChIKey YWGYKENXTJXYCK-UHFFFAOYSA-NN/A (Computed)

Synthesis and Purification Protocol

The synthesis of 1-(4-bromobenzyl)-4,4-difluoropiperidine is most efficiently achieved via a standard nucleophilic substitution reaction. The protocol described below is a robust and scalable method based on the N-alkylation of 4,4-difluoropiperidine.

3.1 Synthetic Workflow

The overall transformation involves the reaction of the secondary amine of 4,4-difluoropiperidine with 4-bromobenzyl bromide, facilitated by a non-nucleophilic base.

Synthetic_Workflow cluster_reactants Starting Materials Reactant1 4,4-Difluoropiperidine (Hydrochloride Salt) Reaction Stir at RT (12-18 h) Reactant1->Reaction Reactant2 4-Bromobenzyl Bromide Reactant2->Reaction Reagents K₂CO₃ (Base) Acetonitrile (Solvent) Reagents->Reaction Reaction Conditions Product 1-(4-Bromobenzyl)-4,4- difluoropiperidine Reaction->Product N-Alkylation

Caption: Synthetic pathway for 1-(4-bromobenzyl)-4,4-difluoropiperidine.

3.2 Step-by-Step Methodology

  • Materials and Reagents:

    • 4,4-Difluoropiperidine hydrochloride (1.0 eq)[7]

    • 4-Bromobenzyl bromide (1.05 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Acetonitrile (ACN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel (for column chromatography)

  • Experimental Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add anhydrous potassium carbonate (3.0 eq) to the suspension. The base serves to neutralize the hydrochloride salt and scavenge the HBr generated during the reaction.

    • Add 4-bromobenzyl bromide (1.05 eq) to the stirring mixture at room temperature.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(4-bromobenzyl)-4,4-difluoropiperidine as a pure compound.

Physicochemical and Spectroscopic Properties

4.1 Physicochemical Data

The table below summarizes key physicochemical properties. While some experimental data for close analogs exist, many values for the title compound are computationally derived.

PropertyValueTypeNotes
Physical Form Expected to be a liquid or low-melting solidPredictedBased on analog 1-benzyl-4,4-difluoropiperidine
Boiling Point > 74-79 °C at 0.1 mmHgExperimentalBased on analog 1-benzyl-4,4-difluoropiperidine
pKa (basic) ~7.5 - 8.5PredictedLowered from piperidine (~11.2) due to fluorine atoms[2]
cLogP 3.6 - 3.7ComputedIndicates significant lipophilicity[8]

4.2 Expected Spectroscopic Signatures

  • ¹H NMR:

    • Aromatic Region: Two doublets between δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons: A singlet around δ 3.5 ppm (integrating to 2H).

    • Piperidine Protons: Two multiplets between δ 2.0-2.8 ppm. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) are expected to show coupling to fluorine (triplets).

  • ¹³C NMR:

    • Signals in the aromatic region (~120-140 ppm).

    • A benzylic carbon signal (~60-65 ppm).

    • Piperidine carbon signals (~40-55 ppm).

    • The fluorinated carbon (C4) will appear as a triplet due to C-F coupling, with a characteristic downfield shift (~120-125 ppm).

  • ¹⁹F NMR: A single signal (singlet) would be observed, as both fluorine atoms are chemically equivalent.

Applications as a Synthetic Intermediate

1-(4-bromobenzyl)-4,4-difluoropiperidine is not typically an end-product but rather a highly valuable intermediate for the synthesis of more complex molecules in drug discovery programs.

5.1 Role in Fragment-Based Drug Design (FBDD)

The molecule combines two important fragments: the property-modulating 4,4-difluoropiperidine and a reactive 4-bromophenyl group. The aryl bromide serves as a versatile chemical handle for diversification through various metal-catalyzed cross-coupling reactions.

Synthetic_Applications cluster_reactions Cross-Coupling Reactions Start 1-(4-bromobenzyl)-4,4-difluoropiperidine Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts Product1 Biaryl Derivatives Suzuki->Product1 Forms C-C Bond Product2 Aniline Derivatives Buchwald->Product2 Forms C-N Bond Product3 Aryl-Alkynes Sonogashira->Product3 Forms C-C Bond

Caption: Versatility of the aryl bromide for synthetic elaboration.

This synthetic flexibility allows researchers to rapidly generate libraries of compounds, exploring the structure-activity relationship (SAR) by introducing a wide range of substituents at the 4-position of the phenyl ring. Such derivatives are frequently explored as ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.[9][10]

Conclusion

1-(4-bromobenzyl)-4,4-difluoropiperidine represents a strategically designed molecular building block that embodies key principles of modern medicinal chemistry. The integration of the 4,4-difluoropiperidine scaffold offers a proven method for enhancing metabolic stability and modulating basicity, while the bromobenzyl moiety provides a reliable anchor point for synthetic diversification. This guide has provided the essential structural information, a detailed and practical synthetic protocol, and an expert perspective on its application, equipping researchers with the knowledge to effectively utilize this compound in their drug discovery endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67249619, 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68581371, 1'-Benzyl-4,4-difluoro-1,4'-bipiperidine. [Link]

  • Penthala, N. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Neubauer, T., et al. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • De Klerk, A. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. [Link]

  • Penthala, N. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Penthala, N. R., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

Sources

The Strategic Incorporation of the 4,4-Difluoropiperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetics and target engagement, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Among fluorinated heterocycles, the 4,4-difluoropiperidine (4,4-DFP) moiety has emerged as a highly privileged scaffold. By replacing a standard piperidine or morpholine ring with 4,4-DFP, medicinal chemists can simultaneously modulate amine basicity, enhance lipophilicity, and block metabolic soft spots. This technical guide explores the causality behind these physicochemical shifts, examines real-world applications in drug discovery, and provides self-validating experimental protocols for scaffold incorporation.

The Physicochemical Paradigm Shift

The decision to incorporate a gem-difluoro group at the 4-position of a piperidine ring is rarely arbitrary; it is a calculated maneuver to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

Amine pKa Modulation and Toxicity Reduction

The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) through the


-bond framework. This pulls electron density away from the piperidine nitrogen, lowering its 

by approximately 2 to 3 units compared to an unsubstituted piperidine [[1]]().
  • Causality: A lower

    
     means a higher fraction of the drug remains un-ionized at physiological pH (7.4). This directly enhances passive membrane permeability. Furthermore, highly basic amines are notorious for binding to the hERG potassium channel. By suppressing amine basicity, 4,4-DFP significantly reduces hERG-mediated cardiotoxicity liabilities 2.
    
Lipophilicity and Blood-Brain Barrier (BBB) Penetration

Fluorine substitution increases lipophilicity (


). The C-F bond is highly polarized but lacks polarizability, creating a dense, hydrophobic surface area.
  • Causality: For Central Nervous System (CNS) targets, achieving optimal BBB penetration is critical. In the development of neuronal nitric oxide synthase (nNOS) inhibitors, replacing standard aliphatic tails with 4,4-difluoropiperidine rings increased PAMPA-BBB permeability by 9 to 11-fold, solving a major delivery bottleneck for neurodegenerative therapeutics 3.

G DFP 4,4-Difluoropiperidine Scaffold pKa Lowered Amine pKa DFP->pKa Lipid Increased Lipophilicity DFP->Lipid Metab Steric/Electronic Shielding DFP->Metab Perm Enhanced BBB Permeability pKa->Perm Tox Reduced hERG Liability pKa->Tox Lipid->Perm HalfLife Extended Half-Life Metab->HalfLife

Logical flow of physicochemical changes induced by 4,4-DFP and their PK/PD outcomes.

Metabolic Stability and Isozyme Mapping

The 4-position of an unsubstituted piperidine ring is a classic "soft spot" for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Causality: By replacing the vulnerable C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol vs ~98 kcal/mol for C-H), CYP-mediated hydroxylation at this site is sterically and electronically blocked 4.

In vitro metabolic mapping of synthetic cannabinoid receptor agonists containing the 4,4-DFP core (such as SGT-233) demonstrates this resilience. While multiple monooxygenases (CYP2C8, CYP2C9, CYP3A4, and CYP3A5) actively metabolize the cumyl head group or undergo N-dealkylation, the 4,4-difluoropiperidine ring remains entirely intact during Phase I metabolism, effectively extending the functional half-life of the pharmacophore 5.

Case Studies in Target Engagement

A. Dopamine D4 Receptor Antagonists

The development of selective D4 receptor antagonists has historically been hampered by poor selectivity and high intrinsic clearance. Researchers discovered that a 4,4-difluoropiperidine ether-based scaffold dramatically improved target engagement. Compound 14a achieved exceptional binding affinity (


 nM) and remarkable selectivity (>2000-fold) over D1, D2, D3, and D5 subtypes 6. The shift in 

provided by the gem-difluoro group directly improved the CNS Multiparameter Optimization (CNS MPO) scores compared to non-fluorinated analogs [[1]]().
B. OXPHOS Complex I Inhibitors (Pancreatic Cancer)

In an effort to starve pancreatic cancer cells of energy, researchers optimized a series of benzene-1,4-disulfonamides. Replacing a morpholine ring with a 4,4-difluoropiperidine moiety led to compound 16 , which exhibited low nanomolar potency (


 nM in MIA PaCa-2 cells). This modification was superior to difluoromethane or trifluoromethyl substitutions, ultimately leading to the discovery of DX3-213B , a potent in vivo OXPHOS Complex I inhibitor 4.

Pathway Drug DX3-213B (4,4-DFP Derivative) ComplexI Mitochondrial OXPHOS Complex I Drug->ComplexI Inhibits NADH Decreased NAD+/NADH Ratio ComplexI->NADH Disrupts e- transport ATP ATP Depletion NADH->ATP Halts gradient Apoptosis Growth Inhibition / Apoptosis ATP->Apoptosis Energy crisis

Mechanism of action for 4,4-DFP-based OXPHOS Complex I inhibitors in pancreatic cancer.

Quantitative Data Presentation

Table 1: Physicochemical Impact of gem-Difluoro Substitution
PropertyUnsubstituted Piperidine4,4-DifluoropiperidinePharmacological Consequence
Amine

~11.2~8.0 - 8.5Reduced hERG liability, higher un-ionized fraction at pH 7.4
Lipophilicity (clogP) ~0.84~1.20 - 1.50Enhanced BBB permeability and passive membrane crossing
Metabolic Stability Low (C4 oxidation)High (C4 blocked)Extended half-life, evasion of CYP450 hydroxylation
Table 2: SAR of 4,4-Difluoropiperidine Derivatives (D4 Receptor Binding)

Data adapted from the optimization of dopamine D4 receptor antagonists 7.

Compound IDAryl Ether SubstituentD4 Receptor Affinity (

, nM)
Selectivity Profile
14a 4-Fluorophenoxy0.3>2000-fold over D1, D2, D3, D5
14b 4-Chlorophenoxy0.8High
8b 3,4-Difluorophenyl5.5High
8c 3-Methylphenyl13.0Moderate
8d 4-Chlorophenyl53.0Moderate

Experimental Protocols: Scaffold Incorporation

The following methodology outlines the self-validating synthesis of a tertiary amine via the reductive amination of 4,4-difluoropiperidine [[7]]().

Causality in Protocol Design: 4,4-difluoropiperidine is commercially supplied as a hydrochloride salt to prevent degradation and volatilization. Triethylamine (TEA) is strictly required to liberate the nucleophilic free amine. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride (


) because the electron-withdrawing acetoxy groups make STAB a milder hydride donor. This prevents the premature reduction of the aldehyde to an alcohol before the critical imine intermediate can form.
Protocol: N-Alkylation via Reductive Amination
  • Free-Basing: Suspend 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous methanol. Add TEA (1.2 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add the target aryl aldehyde (1.1 eq) to the solution. Stir at room temperature for 1 hour.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the secondary amine spot confirms complete imine formation. Do not proceed to reduction until this is verified.

  • Reduction: Add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir the mixture at room temperature for 12 hours under an inert

    
     atmosphere.
    
  • Quench & Extraction: Carefully quench the reaction with saturated aqueous

    
     to neutralize acetic acid byproducts and destroy unreacted STAB. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via silica gel column chromatography (gradient: hexanes/ethyl acetate) to yield the pure N-alkylated 4,4-difluoropiperidine derivative.

Workflow Step1 1. Free-Basing 4,4-DFP HCl + TEA Step2 2. Imine Formation Add Aldehyde (1h) Step1->Step2 Step3 3. Reduction Add STAB (12h) Step2->Step3 Step4 4. Quench & Purify NaHCO3 / Silica Gel Step3->Step4

Step-by-step experimental workflow for the reductive amination of 4,4-difluoropiperidine.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds ChemRxiv URL:[Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists 2F-QMPSB and SGT-233 including isozyme mapping and carboxylesterases activity LJMU Research Online / Journal of Analytical Toxicology URL:[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer PubMed Central (PMC) / NIH URL:[Link]

  • 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors eScholarship / University of California URL:[Link]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer PubMed Central (PMC) / NIH URL:[Link]

Sources

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Alliance of Piperidine and Fluorine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals.[1] Its ubiquity stems from its ability to serve as a versatile three-dimensional framework, enabling precise spatial orientation of pharmacophoric elements and often imparting favorable physicochemical properties such as aqueous solubility. However, the very features that make it attractive—its basic nitrogen and multiple C-H bonds—also render it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][3]

Concurrently, fluorine has ascended to a position of strategic importance in drug design.[4][5] The judicious incorporation of fluorine can profoundly alter a molecule's properties, including its metabolic fate.[6][7] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a more complex interplay of electronic, conformational, and steric effects.[6][8] Fluorination can block sites of metabolic attack, modulate the basicity (pKa) of the piperidine nitrogen to optimize interactions and reduce off-target effects, and enhance membrane permeability.[4][5][8]

This guide provides a comprehensive technical overview of the metabolic stability of fluorinated piperidine derivatives. We will delve into the mechanistic underpinnings of how fluorine influences metabolic pathways, present detailed protocols for the robust in vitro assessment of metabolic stability, and discuss strategic considerations for medicinal chemists aiming to leverage fluorination to design more durable and effective drug candidates.

The Metabolic Landscape of Piperidine Derivatives

The metabolic fate of piperidine-containing drugs is primarily governed by Phase I oxidation reactions catalyzed by CYP enzymes, with CYP3A4 being a major contributor for many alicyclic amines.[9][10] Understanding these pathways is critical to rationally designing metabolically stable analogues.

Common Metabolic Pathways:

  • N-Dealkylation: For N-substituted piperidines, cleavage of the alkyl group is a predominant metabolic route.[9]

  • C-Oxidation (Hydroxylation): The carbons alpha to the nitrogen are particularly susceptible to hydroxylation, which can lead to lactam formation. Other positions on the ring can also be oxidized.[9]

  • Ring Opening: While less common, enzymatic reactions can lead to the opening of the piperidine ring.[9]

  • N-Oxidation: The piperidine nitrogen itself can be oxidized.[9]

The introduction of fluorine serves as a powerful tool to mitigate these metabolic liabilities. By replacing a hydrogen atom at a metabolically "soft spot" with fluorine, chemists can effectively block oxidation at that position.[5] Furthermore, the strong electron-withdrawing nature of fluorine can decrease the electron density of adjacent C-H bonds, making them less susceptible to enzymatic attack, a concept that extends beyond simple steric blocking.[5][6]

Visualizing Metabolic Diversion by Fluorination

The following diagram illustrates how fluorination can block a primary metabolic pathway (C-4 hydroxylation), potentially redirecting metabolism to other sites or, ideally, slowing the overall rate of degradation.

G cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Fluorinated Analogue cluster_3 Altered Metabolic Pathways Parent Piperidine Derivative (Metabolic Soft Spot at C-4) Metabolite1 C-4 Hydroxylation (Major Metabolite) Parent->Metabolite1 CYP450 (e.g., CYP3A4) Metabolite2 N-Dealkylation (Minor Metabolite) Parent->Metabolite2 Parent_F 4-Fluoro-Piperidine Analogue (Metabolic Site Blocked) Metabolite_F_Blocked C-4 Hydroxylation Blocked Parent_F->Metabolite_F_Blocked CYP450 Metabolite_F_Redirected N-Dealkylation (Metabolism may be redirected or overall rate decreased) Parent_F->Metabolite_F_Redirected

Fluorine-induced metabolic pathway shifting.

Quantitative Assessment of Metabolic Stability: In Vitro Assays

To guide drug design, it is essential to quantify the metabolic stability of new chemical entities. In vitro assays using liver-derived subcellular fractions or whole cells are the industry standard for this purpose.[11] These assays determine key parameters like metabolic half-life (t½) and intrinsic clearance (CLint), which can be used to rank compounds and predict in vivo hepatic clearance.[12][13]

The Workhorse: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method for evaluating Phase I (CYP-mediated) metabolism.[14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.

Causality Behind the Method: By incubating a compound with liver microsomes and the necessary cofactor (NADPH), we specifically assess its susceptibility to oxidative metabolism. The exclusion of other cellular components isolates the contribution of Phase I enzymes, making it an excellent tool for initial screening and identifying CYP-related liabilities.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of NADPH throughout the incubation.

    • Positive Controls: Prepare working solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin, respectively) to validate assay performance.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the microsomal suspension and test compounds (final concentration 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with an internal standard (for analytical quantification). The cold acetonitrile precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

The Gold Standard: Hepatocyte Stability Assay

For a more comprehensive assessment, the hepatocyte stability assay is preferred.[15] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, and also account for cellular uptake (permeability).[15]

Causality Behind the Method: This assay provides a more physiologically relevant model of hepatic metabolism.[12] By using whole cells, we can observe the integrated outcome of uptake, Phase I metabolism, and Phase II conjugation (e.g., glucuronidation, sulfation), which is crucial for predicting a compound's true hepatic clearance.

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM stock solution in DMSO.

    • Hepatocyte Plating/Incubation Medium: Use a specialized medium (e.g., Williams' Medium E) supplemented as recommended by the supplier.

    • Cryopreserved Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion.

    • Positive Controls: Prepare working solutions of compounds known to be cleared by Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism.

  • Incubation Procedure:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension in a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by transferring an aliquot to a plate containing ice-cold acetonitrile with an internal standard.

  • Sample Analysis & Data Analysis:

    • The procedures for sample processing, LC-MS/MS analysis, and data calculation (t½ and CLint) are analogous to the microsomal assay. CLint is typically expressed as µL/min/10^6 cells.

Visualizing the Experimental Workflow

This diagram outlines the standardized workflow for an in vitro metabolic stability assay.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Compound Prepare Test Compound & Controls (1 µM final) Incubate Combine & Incubate at 37°C Prep_Compound->Incubate Prep_System Prepare Metabolic System (Microsomes or Hepatocytes) Prep_System->Incubate Sample Sample at Time Points (0, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Std.) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis (Quantify Parent Compound) Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ & CLint Plot->Calculate

Sources

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 494773-06-7): A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks has revolutionized modern drug discovery. Among the most versatile fluorinated building blocks is 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS: 494773-06-7). This compound synergizes the bioisosteric advantages of a 4,4-difluoropiperidine moiety with the synthetic orthogonality of a 4-bromobenzyl handle. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacokinetic implications, and validated experimental workflows for late-stage functionalization.

Chemical Identifiers & Physicochemical Profiling

Accurate identification and tracking of chemical precursors are critical for reproducible drug development. Table 1 summarizes the core identifiers and physicochemical parameters of the scaffold [1][2].

Table 1: Identifiers and Physicochemical Data

ParameterValue
IUPAC Name 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
CAS Number 494773-06-7
Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
SMILES FC1(F)CCN(CC2=CC=C(Br)C=C2)CC1
Predicted pKa (Amine) ~8.2 (Reduced from ~11.2 of unsubstituted piperidine)
Causality of Physicochemical Properties

The substitution of hydrogen for fluorine at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect (-I effect) [3]. This pulls electron density away from the basic nitrogen atom, significantly lowering its pKa from ~11.2 (unsubstituted piperidine) to approximately 8.2. At physiological pH (7.4), this reduction increases the fraction of the unprotonated (neutral) species, which directly enhances lipophilicity (logP) and passive membrane permeability across lipid bilayers, including the blood-brain barrier (BBB) [4].

Pharmacokinetic Implications of the Scaffold

Beyond modulating basicity, the 4,4-difluoro substitution acts as a metabolic shield. Cytochrome P450 (CYP450) enzymes frequently target the electron-rich, sterically accessible positions of saturated heterocycles for oxidative metabolism (e.g., hydroxylation followed by ring opening). The strong C-F bonds (approx. 116 kcal/mol) resist oxidative cleavage, thereby extending the in vivo half-life of APIs derived from this scaffold [3][4].

Simultaneously, the 4-bromobenzyl moiety serves as a chemically robust, orthogonal handle. The aryl bromide is inert under standard physiological conditions but highly reactive under transition-metal catalysis, allowing researchers to append diverse pharmacophores.

StructuralLogic Scaffold 1-[(4-Bromophenyl)methyl] -4,4-difluoropiperidine F1 4,4-Difluoropiperidine Ring Scaffold->F1 F2 4-Bromobenzyl Moiety Scaffold->F2 E1 Reduced pKa (~8.2) & Increased logP F1->E1 E2 CYP450 Metabolic Blockade F1->E2 E3 Aryl Bromide Reactivity F2->E3 Out1 Enhanced Membrane Permeability E1->Out1 Out2 Extended in vivo Half-Life E2->Out2 Out3 Late-Stage Functionalization E3->Out3

Logical relationship between structural features of CAS 494773-06-7 and resulting PK/PD properties.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflow

The primary synthetic utility of CAS 494773-06-7 lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The following self-validating protocol describes a standard Suzuki-Miyaura coupling to append an aryl boronic acid to the bromobenzyl handle.

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl2): The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron density. This facilitates the difficult oxidative addition into the aryl bromide bond while suppressing undesired β-hydride elimination pathways.

  • Base (K2CO3): A mild inorganic base is chosen to facilitate the transmetalation step of the boronic acid without causing base-catalyzed degradation of the piperidine ring or off-target nucleophilic aromatic substitution.

  • Solvent (1,4-Dioxane/H2O 4:1): The biphasic mixture ensures solubility of both the organic scaffold and the inorganic base, maximizing the interfacial reaction rate.

Workflow Step1 1. Reagent Prep (Scaffold + Boronic Acid) Step2 2. Catalysis (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Degassing (Ar Purge, 15 min) Step2->Step3 Step4 4. Thermal Activation (90°C, 12h) Step3->Step4 Step5 5. Workup & Extraction (EtOAc/H2O) Step4->Step5

Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling using the bromobenzyl scaffold.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, combine 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Purge the suspension with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, permanently halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive pressure of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours.

  • In-Process Validation: After 12 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. Validation Check: The disappearance of the m/z 290/292 (bromine isotope pattern) peak and the appearance of the coupled product mass confirms reaction completion. Do not proceed to workup until this is validated.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure functionalized API precursor.

Analytical Validation Protocol

To ensure the integrity of the purchased or synthesized 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine scaffold before utilizing it in complex syntheses, a rigorous analytical validation must be performed:

  • 19F NMR Spectroscopy: The presence of the 4,4-difluoro group must be confirmed. Due to the symmetry of the piperidine ring, the two fluorine atoms are chemically equivalent but magnetically inequivalent, typically presenting as a characteristic multiplet or a broadened singlet around -95 to -100 ppm (referenced to CFCl3).

  • 1H NMR Spectroscopy: The benzylic CH2 protons should appear as a sharp singlet integrating to 2 protons around 3.5 ppm, while the aryl protons of the 4-bromobenzyl group will present as two distinct doublets (an AA'BB' spin system) in the aromatic region (7.1-7.5 ppm).

  • LC-MS (ESI+): The mass spectrum must display the characteristic 1:1 isotopic doublet at m/z 290.0 and 292.0 [M+H]+, definitively confirming the presence of the single bromine atom.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Retrieved from [Link]

Strategic Bioisosteric Applications: 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph for Medicinal Chemistry & Drug Discovery

Executive Summary

In the optimization of small-molecule therapeutics, 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS: 21987-29-1) serves as a high-value strategic intermediate. It combines the pharmacokinetically privileged 4,4-difluoropiperidine scaffold with a versatile 4-bromobenzyl handle. This guide details the bioisosteric utility of this compound, focusing on its ability to modulate basicity (pKa), enhance metabolic stability, and facilitate rapid structure-activity relationship (SAR) expansion via cross-coupling chemistries.

Structural Analysis & Physicochemical Properties[1][2]

The core value of this compound lies in the gem-difluoropiperidine moiety. Replacing a methylene group (-CH₂-) with a difluoromethylene group (-CF₂-) at the C4 position of a piperidine ring induces profound electronic and steric changes that solve common drug attrition issues.

The Gem-Difluoro Effect on Basicity (pKa)

Unsubstituted piperidine is a strong base (pKa ~11.0), meaning it is >99.9% protonated at physiological pH (7.4). This high ionization often limits passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Withdrawal: The two fluorine atoms at C4 exert a strong inductive electron-withdrawing effect (-I) through the σ-bond framework.

  • Basicity Reduction: This withdraws electron density from the nitrogen lone pair, lowering the pKa by approximately 2–3 log units (to ~8.2–8.5).

  • Result: A higher fraction of the molecule exists in the neutral, uncharged state at pH 7.4, significantly enhancing lipophilic permeability without sacrificing aqueous solubility.

Metabolic Blocking

The C4 position of piperidine rings is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • Oxidation Resistance: Substitution with fluorine effectively blocks hydroxylation at this position, extending the compound's half-life (

    
    ) and reducing clearance (
    
    
    
    ).
Comparative Physicochemical Profile[3]
PropertyPiperidine (Ref)4,4-DifluoropiperidineBioisosteric Impact
pKa (Conj. Acid) ~11.0~8.2 – 8.5Critical: Improved CNS/Membrane penetration.
LogP (Lipophilicity) 0.84~1.2 – 1.5Slight increase; "Polar Hydrophobicity" effect.
C4-H Bond Energy ~98 kcal/molN/A (C-F ~116 kcal/mol)Metabolic Block: Prevents oxidative clearance.
Conformation Chair (fluxional)Chair (distorted)Dipole effects may lock bioactive conformation.

Synthetic Utility & Modular Applications

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is designed as a "dual-function" building block.

  • The Head Group: The 4,4-difluoropiperidine acts as the pharmacophore or amine bioisostere.

  • The Tail Handle: The 4-bromobenzyl group serves as a robust electrophile for palladium-catalyzed cross-coupling reactions, allowing for the rapid attachment of diverse aryl or heteroaryl scaffolds.

Strategic Workflow Visualization

Bioisostere_Workflow Start Piperidine Scaffold (High pKa, Metabolic Liability) Step1 Gem-Difluorination (pKa ~8.3, Metabolic Block) Start->Step1 Bioisosteric Replacement Intermediate 1-[(4-Bromophenyl)methyl]- 4,4-difluoropiperidine (The Strategic Module) Step1->Intermediate N-Alkylation (4-Bromobenzyl bromide) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd Cat) Intermediate->Suzuki Library Gen Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald Library Gen FinalDrug Optimized Lead Candidate (GPCR/Kinase Inhibitor) Suzuki->FinalDrug Buchwald->FinalDrug

Figure 1: Strategic workflow utilizing the title compound to transition from a liable piperidine scaffold to an optimized, metabolically stable drug candidate.

Case Studies & Applications

Dopamine D4 Receptor Antagonists

In the development of selective Dopamine D4 receptor antagonists, the 4,4-difluoropiperidine scaffold has proven essential.[1][2]

  • Challenge: Early benzyl-piperidine leads suffered from poor microsomal stability and high non-specific binding.

  • Solution: Incorporation of the 4,4-difluoro motif lowered the basicity, reducing phospholipidosis risk while maintaining high affinity (

    
     < 1 nM). The 4-bromobenzyl group allowed chemists to scan the "southern" aryl region of the molecule to optimize selectivity against D2/D3 receptors.
    
CCR5 Antagonists (HIV)

Similar to the development of SCH-351125, piperidine scaffolds are often optimized by fluorination to improve oral bioavailability. The title compound allows for the rapid synthesis of analogues where the benzyl ring interacts with the hydrophobic pocket of the CCR5 receptor, while the difluoropiperidine presents a metabolically stable basic center.

Experimental Protocols

Synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Note: This protocol assumes the use of standard Schlenk line techniques.

Reagents:

  • 4,4-Difluoropiperidine hydrochloride (1.0 eq)

  • 4-Bromobenzyl bromide (1.0 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl and

    
     in anhydrous ACN.
    
  • Addition: Add 4-bromobenzyl bromide dropwise at 0°C to prevent over-alkylation (though quaternary salt formation is less likely with the bulky bromide).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (
    
    
    
    , gradient 0-20% EtOAc in Hexanes).
  • Yield: Expect 85–95% yield as a colorless to pale yellow oil.

General Suzuki Coupling Protocol (Library Generation)

Purpose: To functionalize the aryl bromide handle.

Reagents:

  • 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (1.0 eq)

  • Aryl Boronic Acid (

    
    , 1.2 eq)
    
  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Combine all reagents in a microwave vial or sealed tube.

  • Degas with nitrogen/argon for 5 minutes.

  • Heat at 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via prep-HPLC.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 44(22), 3609-3616. Link

  • BenchChem. (2025). Application Notes: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds. Link

Sources

Comprehensive Technical Guide: 4-Bromobenzyl Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth literature review and operational analysis of 4-bromobenzyl difluoropiperidine analogs . These compounds represent a privileged scaffold in modern medicinal chemistry, specifically within Central Nervous System (CNS) drug discovery. The convergence of the gem-difluoropiperidine moiety—a bioisostere used to modulate basicity and metabolic stability—with the 4-bromobenzyl group, a versatile synthetic handle and hydrophobic pharmacophore, creates a potent template for developing high-affinity ligands for targets such as the Dopamine D4 receptor (D4R) and Orexin receptors .

This guide is structured for application scientists and medicinal chemists, moving beyond passive review to actionable synthetic protocols and structure-activity relationship (SAR) logic.

Part 1: Chemical Rationale & Mechanistic Grounding[1][2]

The Gem-Difluoro Effect in Piperidines

The incorporation of a gem-difluoro group (two fluorine atoms on the same carbon) into the piperidine ring is a strategic design choice, not merely a decorative substitution.

  • pKa Modulation: The electronegativity of fluorine (3.98 Pauling scale) exerts a strong electron-withdrawing inductive effect (

    
    ).[1] When placed at the C4 position (4,4-difluoro) or C3 position (3,3-difluoro), it significantly lowers the pKa of the piperidine nitrogen.
    
    • Standard Piperidine pKa: ~11.0[1][2][3]

    • 4,4-Difluoropiperidine pKa: ~8.5[1][4]

    • Impact: At physiological pH (7.4), a standard piperidine is almost exclusively protonated (cationic), which can hinder membrane permeability (blood-brain barrier penetration). The difluoro-analog exists in a higher equilibrium of the neutral free base, improving CNS Multi-Parameter Optimization (MPO) scores.

  • Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity & Conformational Bias: The C-F bond is highly polar but the

    
     group as a whole is lipophilic. It also induces specific ring puckering (gauche effect), potentially locking the pharmacophore into a bioactive conformation.
    
The 4-Bromobenzyl "Warhead"

The 4-bromobenzyl moiety serves a dual purpose in this scaffold:

  • Pharmacophore: The bromine atom acts as a lipophilic bulk provider and can engage in halogen bonding with backbone carbonyls in the receptor binding pocket (e.g., Serine or Threonine residues).

  • Synthetic Divergence Point: The aryl bromide is a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of biphenyl or aryl-heteroaryl analogs from a single "4-bromobenzyl difluoropiperidine" parent intermediate.[1]

Part 2: Synthesis & Experimental Protocols

Strategic Synthesis Pathways

The construction of 4-bromobenzyl difluoropiperidine analogs typically follows two primary routes: Direct N-Alkylation (preferred for commercially available halides) or Reductive Amination .[1]

DOT Diagram: Synthesis Logic

SynthesisPathways Start 4,4-Difluoropiperidine (HCl Salt) Process1 Route A: N-Alkylation (K2CO3, MeCN, Reflux) Start->Process1 Process2 Route B: Reductive Amination (NaBH(OAc)3, DCE) Start->Process2 Reagent1 4-Bromobenzyl Bromide (Electrophile) Reagent1->Process1 Reagent2 4-Bromobenzaldehyde (Alternative) Reagent2->Process2 Product 1-(4-Bromobenzyl)- 4,4-difluoropiperidine Process1->Product High Yield Process2->Product Div Library Generation (Suzuki Coupling) Product->Div Pd(PPh3)4, Ar-B(OH)2

Figure 1: Synthetic pathways for accessing the core scaffold. Route A is generally preferred for scale-up due to cost-efficiency.[1]

Validated Protocol: Synthesis of 1-(4-Bromobenzyl)-4,4-difluoropiperidine

Objective: To synthesize the core intermediate with >95% purity suitable for biological testing or further coupling.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (CAS: 144260-52-4)[1]

  • 4-Bromobenzyl bromide (CAS: 589-15-1)[1]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (MeCN, HPLC grade)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (1.0 eq, 10 mmol) in MeCN (50 mL).

  • Base Addition: Add

    
      (3.0 eq, 30 mmol) to the suspension. Stir at room temperature for 15 minutes to liberate the free amine.
    
  • Alkylation: Dropwise add a solution of 4-bromobenzyl bromide (1.05 eq, 10.5 mmol) in MeCN (10 mL) over 10 minutes. Note: Slight excess ensures complete consumption of the expensive fluorinated amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes; Stain: Ninhydrin or UV). The starting amine spot (baseline) should disappear.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

    
    , filter, and concentrate.
    
  • Final Polish: If necessary, purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexanes).
    
    • Expected Yield: 85–92%[1]

    • Appearance: White to off-white solid or viscous oil.[1]

Part 3: Biological Applications & SAR Analysis[1]

Primary Application: Dopamine D4 Receptor Antagonists

The most prominent application of this scaffold is in the development of selective Dopamine D4 receptor (D4R) antagonists. D4R is a target for treating L-DOPA-induced dyskinesias (LID) in Parkinson's disease.[1]

The Challenge: Historic D4 antagonists suffered from low selectivity (vs. D2/D3) and poor metabolic stability. The Solution: Saeedi et al. (2025) demonstrated that replacing the standard piperidine with 4,4-difluoropiperidine significantly improved the selectivity profile.

SAR Logic: Why the Analog Works
  • Selectivity: The 4,4-difluoro substitution alters the vector of the nitrogen lone pair and the overall shape of the piperidine ring, reducing affinity for the structurally similar D2 receptor while maintaining D4 binding.

  • Potency: The 4-bromobenzyl group (and its ether derivatives) occupies a hydrophobic pocket in the receptor.

DOT Diagram: Signaling & Mechanism

D4Mechanism Ligand 4-Bromobenzyl Difluoropiperidine Analog Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor High Affinity Binding (Ki < 5 nM) Pathway Inhibition of cAMP Reduction Receptor->Pathway Antagonism Outcome Reduced L-DOPA Induced Dyskinesia Pathway->Outcome Therapeutic Effect

Figure 2: Mechanism of action for D4R antagonists derived from the difluoropiperidine scaffold.[1]

Quantitative Data Summary

The following table summarizes the impact of the difluoro-substitution on key physicochemical properties compared to the non-fluorinated parent.

PropertyStandard Piperidine Analog4,4-Difluoropiperidine AnalogMechanistic Implication
pKa ~10.8~8.5 Improved CNS penetration (higher fraction of neutral species).[1]
cLogP 3.53.8 Slight increase in lipophilicity; offset by lower pKa for better MPO.
D4R Ki (nM) 120.3 >40-fold improvement in potency (Compound 14a, Saeedi et al.).
Metabolic Stability LowMedium/High Blockade of C4-oxidation.[1]
Secondary Applications
  • Orexin Antagonists: 4,4-difluoropiperidine derivatives have been patented as Orexin-1 and Orexin-2 receptor antagonists for the treatment of sleep disorders.[1] The 4-bromobenzyl group often serves as a linker to a distal heteroaryl ring in these series.[1]

  • Antibacterial Agents: N-benzyl difluoropiperidines have shown moderate activity against E. coli in phenotypic screens, likely due to membrane disruption capabilities facilitated by the lipophilic benzyl tail.

Part 4: References

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.[5][6] ChemMedChem.[6]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines.[7] Journal of Organic Chemistry.[7]

  • PubChem Compound Summary. 4,4-Difluoropiperidine (CID 2758352).[4]

  • Guguloth, R., et al. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents.[1][3] Current Topics in Medicinal Chemistry.

  • BLD Pharm. 1-(4-Bromobenzyl)-4,4-difluoropiperidine Product Page.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-4,4-difluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various fluorinated motifs, the 4,4-difluoropiperidine scaffold has garnered significant attention. This guide provides an in-depth technical overview of the physicochemical properties of N-benzyl-4,4-difluoropiperidine, a representative member of this class, aimed at researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for characterizing key properties such as lipophilicity, basicity, solubility, and thermal stability, providing field-proven insights and detailed experimental protocols. The N-benzyl group serves as a common protecting group and a surrogate for more complex aryl or heteroaryl substituents often found in bioactive molecules, making this compound an excellent model system for understanding the broader implications of the 4,4-difluoropiperidine moiety in drug design.

The Impact of Gem-Difluorination on Piperidine's Physicochemical Landscape

The introduction of a gem-difluoro group at the 4-position of the piperidine ring dramatically alters its electronic and conformational properties compared to its non-fluorinated counterpart, N-benzylpiperidine. Understanding these changes is crucial for predicting the behavior of these compounds in biological systems.

The primary influence of the two fluorine atoms is a strong electron-withdrawing inductive effect. This effect has a profound impact on the basicity of the piperidine nitrogen. The pKa of the parent 4,4-difluoropiperidine has been experimentally determined to be approximately 8.5[1]. In contrast, the pKa of the non-fluorinated piperidine is around 11.2. This significant decrease in basicity for the fluorinated analog means that at physiological pH (7.4), a larger fraction of the N-benzyl-4,4-difluoropiperidine will exist in its neutral, unprotonated form compared to N-benzylpiperidine. This has direct implications for its ability to cross cell membranes and its potential for off-target interactions with aminergic receptors.

The conformational behavior of the piperidine ring is also influenced by the presence of the fluorine atoms. While the chair conformation remains the most stable, the gauche effect between the C-F bonds and adjacent C-C bonds can influence the ring's geometry. Furthermore, the strong C-F bonds enhance the metabolic stability of the molecule by making the 4-position less susceptible to oxidative metabolism.

Core Physicochemical Properties and Their Experimental Determination

A thorough understanding of the physicochemical properties of N-benzyl-4,4-difluoropiperidine is essential for its application in drug discovery. The following sections detail the key properties, the rationale behind the choice of experimental methods, and step-by-step protocols for their determination.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable compounds like N-benzyl-4,4-difluoropiperidine, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

Predicted Lipophilicity: Computational models predict an XlogP value of approximately 2.9 for N-benzyl-4,4-difluoropiperidine[2]. This suggests a moderate level of lipophilicity. For comparison, the predicted LogP for a more complex analog, 1'-(1-benzylpiperidin-4-yl)-4,4-difluoropiperidine, is 3.5[3].

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method remains the gold standard for experimentally determining LogP and LogD values due to its direct measurement of partitioning.

Causality Behind Experimental Choices:

  • Buffer System: A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions, providing a more biologically relevant LogD value.

  • Pre-saturation: Pre-saturating the octan-1-ol and aqueous phases with each other is crucial to ensure that the partitioning equilibrium is not skewed by the mutual solubility of the solvents.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity and ability to separate the analyte from any potential impurities, ensuring accurate quantification in both phases.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of octan-1-ol and PBS (pH 7.4) in a separatory funnel.

    • Shake vigorously for 1 hour and then allow the layers to separate overnight.

    • Carefully collect the octan-1-ol-saturated aqueous phase and the aqueous-phase-saturated octan-1-ol.

  • Sample Preparation:

    • Prepare a stock solution of N-benzyl-4,4-difluoropiperidine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Partitioning:

    • In a glass vial, combine 2 mL of the pre-saturated octan-1-ol and 2 mL of the pre-saturated PBS.

    • Add a small aliquot (e.g., 20 µL) of the stock solution to the vial.

    • Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the octan-1-ol and the aqueous layers.

    • Analyze the concentration of N-benzyl-4,4-difluoropiperidine in each phase by a validated HPLC method.

  • Calculation:

    • LogD = log10 ([Concentration in octan-1-ol] / [Concentration in aqueous phase])

Basicity (pKa)

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter that influences a compound's solubility, absorption, and potential for ionic interactions with biological targets.

Expected Basicity: As previously discussed, the gem-difluorination at the 4-position significantly reduces the basicity of the piperidine nitrogen. While the experimental pKa of the parent 4,4-difluoropiperidine is 8.5[1], the addition of the N-benzyl group is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly. Therefore, the pKa of N-benzyl-4,4-difluoropiperidine is anticipated to be in the range of 8.0-8.5. For comparison, the predicted pKa for the non-fluorinated N-benzylpiperidine is around 10.58[4].

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients, leading to a more accurate pKa value.

  • Co-solvent: For compounds with low aqueous solubility, the use of a co-solvent like methanol or DMSO may be necessary. The apparent pKa is then determined and can be extrapolated to a wholly aqueous environment.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a sample of N-benzyl-4,4-difluoropiperidine and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.

    • Add a sufficient amount of 1 M KCl to achieve a final concentration of 0.1 M KCl.

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration.

    • Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments (e.g., 0.05 mL) of the titrant.

    • Record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve.

Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Poor solubility can lead to low absorption and limit the therapeutic potential of a drug candidate.

Expected Solubility: Given its moderate lipophilicity and the presence of a basic nitrogen that can be protonated, N-benzyl-4,4-difluoropiperidine is expected to have moderate aqueous solubility, which will be pH-dependent. The solubility of the non-fluorinated analog, N-benzyl-4-piperidone, is reported to be 12 g/L (at 20 °C)[5]. The introduction of the fluorine atoms may slightly decrease the intrinsic solubility of the neutral form, but the effect on the solubility of the protonated salt is less predictable.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the definitive way to measure thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Causality Behind Experimental Choices:

  • Equilibration Time: A prolonged equilibration time (24-48 hours) is necessary to ensure that the system has reached true thermodynamic equilibrium, especially if the compound exists in multiple polymorphic forms.

  • Excess Solid: The presence of excess solid compound throughout the experiment is essential to maintain a saturated solution.

  • Separation of Undissolved Solid: Filtration or high-speed centrifugation is critical to remove any undissolved solid particles before quantification, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid N-benzyl-4,4-difluoropiperidine to a series of vials containing buffers at different pH values (e.g., 2.0, 5.0, 7.4, and 9.0).

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Reporting:

    • Report the solubility in mg/mL or µM at each pH.

Thermal Stability

Assessing the thermal stability of a compound is crucial for understanding its shelf-life, potential degradation pathways, and for identifying any potential hazards during manufacturing and storage.

Expected Thermal Stability: The N-benzyl-4,4-difluoropiperidine scaffold is generally expected to be thermally stable under normal storage conditions. The boiling point of N-benzyl-4,4-difluoropiperidine is reported to be 74-79 °C at 0.1 mmHg. The strong C-F bonds contribute to the overall stability of the molecule.

Experimental Protocols: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information about the thermal properties of a material.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Conducting the analysis under an inert nitrogen atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure uniform temperature distribution within the sample and to obtain reproducible results.

Step-by-Step Methodology:

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of N-benzyl-4,4-difluoropiperidine into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Interpretation: The resulting thermogram can reveal information about melting point (for solids), boiling point, and other phase transitions. For a liquid, it can indicate the boiling point and any decomposition events.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of N-benzyl-4,4-difluoropiperidine into a TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the sample weight as a function of temperature.

  • Data Interpretation: The TGA thermogram shows the temperatures at which weight loss occurs, indicating evaporation, decomposition, or other mass loss events.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of N-benzyl-4,4-difluoropiperidine.

Expected Spectral Features:

  • ¹H NMR:

    • The aromatic protons of the benzyl group will appear in the region of 7.2-7.4 ppm.

    • The benzylic methylene protons (N-CH₂) will likely appear as a singlet around 3.5-3.7 ppm.

    • The piperidine ring protons will show complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atoms. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be in the range of 2.5-3.0 ppm, while the protons on the carbons adjacent to the CF₂ group (C3 and C5) will be further downfield, likely in the 1.8-2.2 ppm range, and will exhibit characteristic splitting patterns due to coupling with the fluorine atoms.

  • ¹³C NMR:

    • The aromatic carbons of the benzyl group will resonate in the 127-140 ppm region.

    • The benzylic carbon will be around 60-65 ppm.

    • The piperidine carbons adjacent to the nitrogen (C2 and C6) will appear around 50-55 ppm.

    • The carbons adjacent to the CF₂ group (C3 and C5) will be in the 30-35 ppm range and will show splitting due to one-bond C-F coupling.

    • The carbon bearing the two fluorine atoms (C4) will be a key diagnostic signal, appearing as a triplet around 120-125 ppm due to one-bond C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, which will be a triplet due to coupling with the adjacent protons on C3 and C5.

Summary of Physicochemical Properties

PropertyExpected/Reported ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₅F₂NDefines the elemental composition.
Molecular Weight 211.25 g/mol Influences diffusion and transport properties.
Physical Form Colorless to yellow liquid[6]Important for handling and formulation.
Boiling Point 74-79 °C at 0.1 mmHgA measure of volatility.
Lipophilicity (XlogP) ~2.9 (predicted)[2]Affects ADME properties and target engagement.
Basicity (pKa) ~8.0-8.5 (estimated)Governs ionization state, solubility, and interactions.
Aqueous Solubility Moderate, pH-dependent (expected)Crucial for oral bioavailability and formulation.
Thermal Stability Stable under normal conditions (expected)Determines shelf-life and manufacturing considerations.

Conclusion and Future Perspectives

N-benzyl-4,4-difluoropiperidine serves as a valuable model system for understanding the impact of gem-difluorination on the physicochemical properties of a key heterocyclic scaffold in drug discovery. The introduction of the CF₂ group modulates lipophilicity, significantly reduces basicity, and enhances metabolic stability, offering medicinal chemists a powerful strategy for fine-tuning the properties of lead compounds. This guide has provided a comprehensive overview of the key physicochemical properties of this compound class, along with detailed, field-proven experimental protocols for their determination. A thorough characterization of these properties is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. Future work in this area will likely focus on expanding the library of substituted N-aryl- and N-heteroaryl-4,4-difluoropiperidines and correlating their physicochemical properties with their biological activities to build robust structure-activity and structure-property relationships.

Diagrams

Experimental Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Structural Confirmation Compound N-benzyl-4,4-difluoropiperidine LogD LogD Determination (Shake-Flask) Compound->LogD pKa pKa Determination (Potentiometric Titration) Compound->pKa Solubility Aqueous Solubility (Shake-Flask) Compound->Solubility Thermal Thermal Stability (DSC/TGA) Compound->Thermal NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Data_Analysis Data Analysis & Interpretation LogD->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Thermal->Data_Analysis NMR->Data_Analysis Report Comprehensive Report Data_Analysis->Report Generate Technical Guide

Caption: Workflow for the comprehensive physicochemical profiling of N-benzyl-4,4-difluoropiperidine.

Relationship between Physicochemical Properties and Drug-like Attributes

G cluster_0 Physicochemical Properties cluster_1 Drug-like Attributes LogP Lipophilicity (LogP/LogD) Abs Absorption LogP->Abs Dist Distribution LogP->Dist Met Metabolism LogP->Met Tox Toxicity LogP->Tox Pot Potency LogP->Pot pKa Basicity (pKa) pKa->Abs pKa->Dist Exc Excretion pKa->Exc pKa->Pot Sol Solubility Sol->Abs Stab Stability Stab->Met

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis, characterization, and downstream application of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (referred to herein as Intermediate A ).

This guide deviates from standard templates to focus on causality and utility . We explore why this intermediate is valuable (metabolic stability, pKa modulation) and how to reliably manipulate the aryl bromide handle without compromising the fluorinated piperidine core.[1]

Executive Summary & Scientific Rationale

Intermediate A combines two privileged pharmacophores:[1]

  • 4,4-Difluoropiperidine: A bioisostere of piperidine where the gem-difluoro group lowers the basicity of the nitrogen (

    
     vs. 
    
    
    
    for piperidine), improving oral bioavailability and blood-brain barrier (BBB) permeability. It also blocks metabolic oxidation at the vulnerable C4 position.[1]
  • 4-Bromobenzyl moiety: A versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck) or lithium-halogen exchange.[1]

Key Application Areas:

  • GPCR Antagonists: Dopamine D4, Orexin, and Sigma receptor modulators.[1]

  • Kinase Inhibitors: Linker regions in Type II inhibitors.[1]

  • Ion Channel Blockers: Nav1.7 and Cav2.2 modulators.[1]

Synthesis of the Core Intermediate

Target: 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Before initiating downstream coupling, you must synthesize and validate the purity of the intermediate. Commercial sources vary in quality; in-house synthesis ensures the absence of transition metal contaminants that could interfere with subsequent catalytic steps.[1]

Protocol A: S_N2 Alkylation (Recommended)

This pathway is preferred over reductive amination due to higher yields and easier purification.[1]

Reagents:

  • 4,4-Difluoropiperidine HCl (1.0 equiv)

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equiv)
    
  • Acetonitrile (ACN, HPLC grade)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,4-Difluoropiperidine HCl (5.0 g, 31.7 mmol) in ACN (100 mL).

  • Base Addition: Add

    
      (13.1 g, 95.1 mmol) in one portion. The suspension will turn milky.[1] Stir at Room Temperature (RT) for 15 minutes to liberate the free amine.
    
  • Alkylation: Dropwise add a solution of 4-Bromobenzyl bromide (8.3 g, 33.3 mmol) in ACN (20 mL) over 20 minutes.

    • Rationale: Slow addition prevents bis-alkylation (quaternization), although steric hindrance makes this unlikely.[1]

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Endpoint: Disappearance of the piperidine starting material (staining with Ninhydrin) and appearance of a UV-active product (

      
      ).[1]
      
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL). Dry over

    
    , filter, and concentrate.
    
    • Refinement: If the product is colored, pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes.[1]

Validation Data:

  • Yield: 88-92% (White crystalline solid).[1]

  • 1H NMR (400 MHz, CDCl3):

    
     7.44 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 3.52 (s, 2H, benzylic), 2.55 (t, 4H, N-CH2), 1.98 (tt, 4H, CF2-CH2).
    
  • 19F NMR:

    
     -96.5 ppm (s).[1] Note: This peak is diagnostic for the intact gem-difluoro group.
    

Downstream Application Protocols

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Derivatives[2]

Challenge: The basic nitrogen in the piperidine ring can coordinate to Palladium, poisoning the catalyst.[1] Solution: Use a phosphine ligand with high steric bulk (e.g., XPhos, SPhos) or a pre-catalyst system to outcompete the amine binding.[1]

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (3 mol%) or 
    
    
    
    / XPhos.[1]
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Degassing: Charge a reaction vial with Intermediate A (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Base (1.0 mmol). Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water (5 mL).

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen.[1]

  • Reaction: Heat to 90°C for 12 hours.

  • Scavenging: After cooling, add SiliaMetS® Thiol (or equivalent metal scavenger) and stir for 30 mins to remove residual Pd.[1] This is critical for biological assay purity.[1]

  • Isolation: Filter, extract with EtOAc, and purify via Flash Chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Synthesis of N-Aryl Piperidine Analogs (Aniline derivatives)

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP or BrettPhos (4 mol%)[1]

  • Base: NaOtBu (1.5 equiv) — Critical: Strong base required.[1]

  • Solvent: Toluene (anhydrous)[1]

Workflow:

  • Combine Intermediate A, Amine, Base, and Ligand in a sealed tube.[1]

  • Add Toluene and sparge with Argon.

  • Add

    
    .[1][2]
    
  • Heat to 100°C overnight.

    • Note: If the gem-difluoro group shows instability (elimination of HF), lower temp to 80°C and switch base to

      
      .
      

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

SynthesisWorkflow Start 4,4-Difluoropiperidine HCl Intermediate Intermediate A: 1-[(4-Bromophenyl)methyl]- 4,4-difluoropiperidine Start->Intermediate Alkylation (90% Yield) Reagent 4-Bromobenzyl Bromide (K2CO3, ACN) Reagent->Intermediate Suzuki Biaryl Product (Suzuki Coupling) Intermediate->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Aniline Derivative (Buchwald-Hartwig) Intermediate->Buchwald Pd2(dba)3/BINAP HNR2 Lithiation Benzaldehyde/Acid (Li-Halogen Exchange) Intermediate->Lithiation n-BuLi, -78°C DMF or CO2

Caption: Divergent synthetic pathways utilizing Intermediate A as a linchpin for structural diversity.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Appearance White to Off-white SolidIf yellow/brown, repurify via silica plug (Pd or bromide impurities).[1]
Melting Point 58 - 62°CSharp range indicates high purity.[1]
Solubility Soluble in DCM, EtOAc, DMSOPoor solubility in water; use cosolvents for bio-assays.[1]
Stability Stable at RT for >6 monthsStore under Nitrogen to prevent benzylic oxidation.[1]
Reaction Issue De-fluorination (HF loss) Avoid extremely strong bases (e.g., LDA) at high temps. Use

.
Reaction Issue Stalled Coupling The piperidine nitrogen may poison Pd.[1] Add 1.0 eq of

or use pre-complexed catalysts.

References

  • Saeedi, S. et al. (2025).[1][3] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist. ChemMedChem.

  • Buszek, K. R.[1][4] & Brown, N. (2007).[1][4] N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.

  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BLDpharm. (n.d.).[1] Product Analysis: 1-(4-Bromobenzyl)-4,4-difluoropiperidine (CAS 494773-06-7).[5]

  • Surry, D. S.[1] & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine and all reagents before handling.

Sources

The Art of Carbon-Nitrogen Bond Formation: A Guide to Buchwald-Hartwig Amination of 4-Bromobenzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods available, the Buchwald-Hartwig amination stands out as a robust and versatile palladium-catalyzed cross-coupling reaction for forging these crucial linkages.[1][2] This guide provides an in-depth exploration of the reaction conditions tailored for the amination of 4-bromobenzyl piperidines, a structural motif frequently encountered in drug discovery programs.

Deconstructing the Catalytic Cycle: The Engine of C-N Coupling

At its core, the Buchwald-Hartwig amination is a sophisticated dance of oxidation and reduction centered around a palladium catalyst.[3] Understanding this catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

First, a low-valent palladium(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-bromine bond of the 4-bromobenzyl piperidine. This step forms a palladium(II) intermediate. Subsequently, the piperidine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, where the C-N bond is formed, releasing the desired arylated piperidine product and regenerating the active palladium(0) catalyst to continue the cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination [R-Pd(II)(Br)(L)(H-NR'2)] Oxidative Addition Complex->Amine Coordination Amine Coordination Palladium Amido Complex R-Pd(II)(NR'2)L Amine Coordination->Palladium Amido Complex Deprotonation (Base) Product Product (R-NR'2) Palladium Amido Complex->Product Reductive Elimination Regenerated Pd(0)L Pd(0)L Palladium Amido Complex->Regenerated Pd(0)L

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Parameters for Success: A Scientist's Perspective

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For the coupling of 4-bromobenzyl piperidines, an electron-rich aryl bromide with a secondary cyclic amine, the following considerations are critical.

The Palladium Precatalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is the most influential factor in a Buchwald-Hartwig amination. While simple palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used, modern, well-defined precatalysts often offer superior performance and reproducibility.[4]

For the coupling of secondary amines like piperidine with aryl bromides, bulky, electron-rich biaryl phosphine ligands are generally the ligands of choice. These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst deactivation.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and effective ligand for a wide range of aryl bromides and secondary amines. Often a good starting point for optimization.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSpecifically designed for the coupling of secondary amines and demonstrates excellent reactivity.[3]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylA versatile ligand that can be effective for coupling primary and secondary amines.
The Base: The Unsung Hero of Deprotonation

The base plays a critical, albeit sometimes overlooked, role in the catalytic cycle by facilitating the deprotonation of the coordinated amine. For the amination of piperidine, a relatively strong, non-nucleophilic base is required.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19The most commonly used and often most effective base for this transformation. Its strong basicity and moderate steric bulk are well-suited for deprotonating coordinated secondary amines.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base that can be advantageous in cases where NaOtBu gives suboptimal results. Can also promote tolerance to certain functional groups.[3]
Cesium Carbonate (Cs₂CO₃) ~10.3A weaker base that can be employed for substrates with base-sensitive functional groups. However, it may require higher reaction temperatures and longer reaction times.[5]
The Solvent: The Reaction's Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination.

SolventBoiling Point (°C)Characteristics
Toluene 111A widely used and effective solvent for this reaction. It offers a good balance of solubilizing power and a suitable boiling point for thermal reactions.[3]
1,4-Dioxane 101Another common choice that can sometimes offer improved solubility for certain substrates or catalyst systems.
tert-Butanol (tBuOH) 83Can be used as a solvent or co-solvent and has been shown to be effective in certain systems.

Field-Proven Protocols for the Amination of 4-Bromobenzyl Piperidines

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 4-bromobenzyl piperidines. It is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst and phosphine ligands can be sensitive to air and moisture.

Protocol 1: General Conditions with XPhos

This protocol is a reliable starting point for the coupling of a generic 4-bromobenzyl piperidine derivative.

Materials:

  • 4-Bromobenzyl piperidine derivative (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-bromobenzyl piperidine derivative, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by the piperidine.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions with a Palladacycle Precatalyst

Modern palladacycle precatalysts can offer improved reactivity and reproducibility.

Materials:

  • 4-Bromobenzyl piperidine derivative (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 4-bromobenzyl piperidine derivative, XPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vial.

  • Add anhydrous 1,4-dioxane and piperidine.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization: A Scientist's Guide

Even with well-established protocols, challenges can arise. The following provides guidance on common issues and strategies for optimization.

Troubleshooting_Workflow Start Low or No Conversion Check_Inertness Verify Inert Atmosphere and Dry Reagents/Solvents Start->Check_Inertness Screen_Ligands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) Check_Inertness->Screen_Ligands If conditions are stringent Screen_Bases Screen Alternative Bases (e.g., LHMDS, Cs2CO3) Screen_Ligands->Screen_Bases If ligand change is ineffective Screen_Solvents Screen Alternative Solvents (e.g., Dioxane, tBuOH) Screen_Bases->Screen_Solvents If base change is ineffective Optimize_Temp_Time Optimize Temperature and Reaction Time Screen_Solvents->Optimize_Temp_Time If solvent change is ineffective Success Improved Yield Optimize_Temp_Time->Success

Figure 2: A systematic workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Common Pitfalls and Solutions:

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure a strictly inert atmosphere and use high-purity, degassed solvents. A change in ligand may also be necessary to better stabilize the palladium catalyst.

  • Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene. This side reaction can be minimized by carefully controlling the reaction temperature and ensuring the base is not excessively strong for the substrate.

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%) or switching to a more active ligand/precatalyst system.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperidines. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the power of this remarkable transformation.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47, 6338-6361.
  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008, 41, 1534-1544.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein J. Org. Chem., 14, 998–1003.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). J. Org. Chem., 86(24), 18135–18146.

Sources

Application Notes and Protocols for Suzuki Coupling of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the biaryl motif stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. The carbon-carbon bond that unites these aromatic systems provides a structurally robust yet conformationally flexible linker, enabling precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone technology for the synthesis of these vital structures, prized for its operational simplicity, broad functional group tolerance, and generally high yields.[1][2][3]

This document provides a detailed guide to the Suzuki coupling of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, a building block of significant interest due to the presence of the difluoropiperidine moiety. This group can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, making it a valuable component in the design of novel therapeutics.[4][5] However, the basic nitrogen atom within the piperidine ring can present challenges for palladium-catalyzed reactions, necessitating carefully optimized protocols.[6][7][8] These application notes offer experimentally grounded procedures and mechanistic insights to empower researchers in the successful synthesis of advanced biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R Transmetal->PdII_Diaryl Base Base (e.g., K₂CO₃, K₃PO₄) Boronic R-B(OH)₂ (Boronic Acid) Base->Boronic Borate [R-B(OH)₃]⁻ (Activated Borate) Boronic->Borate Activation Borate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Biaryl Product) RedElim->Product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[9][10] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[2][12][13] The choice of base is therefore critical and can significantly influence reaction rates and yields.[2][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][11]

Experimental Protocols and Methodologies

The presence of a basic nitrogen in 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine requires careful selection of reaction conditions to avoid catalyst inhibition. Below are two robust protocols designed for general applicability and for more challenging or sterically hindered coupling partners.

Protocol 1: General Purpose Suzuki Coupling

This protocol is optimized for a broad range of aryl and heteroaryl boronic acids, employing a classic palladium catalyst and phosphine ligand system.

Experimental Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for Suzuki coupling reactions.

Step-by-Step Procedure:

  • To a reaction vessel, add 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).[13] The reaction concentration is generally maintained at 0.1-0.2 M with respect to the aryl bromide.

  • In a separate vial, pre-mix the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), or a combination of Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like PPh₃ (2-10 mol%).

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: For Sterically Hindered or Deactivated Substrates

For challenging couplings, such as those involving ortho-substituted boronic acids or electron-rich aryl bromides, more active catalytic systems are required.[15][16] This protocol utilizes a modern biarylphosphine ligand known for high activity.[16][17]

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (1.0 eq.), the sterically hindered arylboronic acid (1.5 eq.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 eq.) to a reaction vessel.

  • Add the palladium pre-catalyst, for example, Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%).[17]

  • Add a degassed anhydrous solvent, such as toluene or CPME.

  • Seal the vessel and heat to 100-110 °C.

  • Monitor the reaction progress. Due to the high activity of the catalyst, reaction times are often shorter.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Comparison of Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table summarizes typical conditions and their rationale.

ParameterCondition for Protocol 1Condition for Protocol 2Rationale and Field Insights
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ.
Ligand PPh₃SPhos or XPhosPPh₃ is a standard, cost-effective ligand. Bulky biarylphosphine ligands like SPhos promote faster reductive elimination, which is beneficial for sterically demanding substrates.[17]
Base K₂CO₃ or Cs₂CO₃K₃PO₄K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can accelerate the transmetalation of less reactive boronic acids.[2] Cs₂CO₃ is highly soluble and often effective in difficult couplings.
Solvent Dioxane/WaterToluene or CPMEThe aqueous component in Protocol 1 facilitates the dissolution of the inorganic base and promotes the formation of the active borate species.[13][14] Anhydrous conditions with stronger bases are often used with highly active catalysts.
Temperature 80-100 °C100-110 °CHigher temperatures are often required for the oxidative addition to the C-Br bond.

Troubleshooting and Scientific Considerations

  • Low Yields: If the reaction stalls or provides low yields, consider increasing the catalyst loading, switching to a more active ligand (as in Protocol 2), or using a stronger base like K₃PO₄. Ensure that all solvents are thoroughly degassed, as oxygen can deactivate the palladium catalyst.

  • Dehalogenation: The formation of a dehalogenated byproduct (where the bromine is replaced by a hydrogen) can occur. This side reaction can sometimes be suppressed by using milder bases or lower reaction temperatures.[10]

  • Homocoupling of Boronic Acid: Dimerization of the boronic acid can be an issue. This is often promoted by the presence of oxygen and can be minimized by rigorous degassing of the reaction mixture.

  • Substrate-Ligand Interaction: The basic nitrogen of the piperidine ring can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands helps to create a sterically shielded catalytic center, minimizing this unwanted interaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds derived from 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully couple this valuable building block with a wide array of boronic acids. The protocols and insights provided in these application notes offer a solid foundation for achieving high yields and purity in the synthesis of next-generation pharmaceutical candidates.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing). [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions - PubMed. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)

Sources

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of the 4-Bromophenyl Group in Difluoropiperidines

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The gem-difluoro (CF2) group, in particular, is a highly sought-after motif due to its ability to act as a bioisostere for carbonyl groups or ethers, enhance metabolic stability, and influence pKa and lipophilicity.[1] When this valuable functional group is integrated into a piperidine ring—a privileged scaffold in numerous bioactive molecules—it creates a powerful building block for novel therapeutics.

This guide focuses on a critical synthetic challenge: the late-stage functionalization of difluoropiperidines bearing a 4-bromophenyl substituent. This aryl bromide serves as a versatile and strategically placed synthetic handle, allowing for the introduction of diverse molecular fragments through a variety of robust chemical transformations. By mastering the functionalization of this group, researchers can rapidly generate libraries of analogues, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Herein, we provide a detailed exploration of the primary methodologies for derivatizing the 4-bromophenyl group on difluoropiperidine cores. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—the workhorses of modern synthetic chemistry—and explore powerful one-pot sequences like lithiation-borylation. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal logic behind experimental choices to ensure reproducible and successful outcomes.

Part 1: Palladium-Catalyzed Cross-Coupling: The Cornerstone of Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] These reactions typically follow a common catalytic cycle, providing a unified framework for understanding a wide range of transformations.

The General Catalytic Cycle

The efficacy of these reactions stems from a well-defined catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4-bromophenyl group. This is often the rate-determining step and results in a Pd(II) intermediate.[3] The reactivity order for aryl halides is typically I > Br > Cl.[3]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[5] This step often requires a base or other additives to facilitate the transfer.[3]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the new desired bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The choice of ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical for stabilizing the palladium catalyst, promoting the individual steps of the cycle, and preventing catalyst decomposition.[6]

General_Pd_Catalytic_Cycle Ar-Br 4-Bromophenyl- Difluoropiperidine Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Intermediate Ar-Br:e->Ar-Pd(II)-Br(L2):w Oxidative Addition Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-R(L2) Ar-Pd(II)-R Intermediate R-M Organometallic Reagent (R-M) R-M:e->Ar-Pd(II)-R(L2):w Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Catalyst Regeneration Ar-R Functionalized Product Ar-Pd(II)-R(L2):e->Ar-R:w Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, coupling aryl halides with organoboron compounds.[5][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids and their esters.[7]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. Pd(PPh₃)₄ is a Pd(0) source, while Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is a bidentate phosphine that enhances catalyst stability and activity.[8]

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species to form a more nucleophilic "ate" complex.[6] The choice of base can significantly impact yield, with inorganic bases often being effective and well-tolerated.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used. The water aids in dissolving the inorganic base and facilitating the formation of the boronate complex.[7]

This protocol describes a general procedure for the coupling of an N-Boc protected difluoropiperidine with a generic arylboronic acid.

Materials:

  • N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a Schlenk flask, add N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degas the resulting suspension by bubbling the inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane8075-90[8],[9]
Pd(dppf)Cl₂ (3)K₂CO₃ (3)Toluene/H₂O9080-95[10]
Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Dioxane/H₂O100>90[6]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a mild and general method for forming C-N bonds from aryl halides.[11] The reaction's success is heavily dependent on the use of sterically hindered and electron-rich phosphine ligands, which facilitate the crucial reductive elimination step.[12]

Causality Behind Component Selection:

  • Catalyst System: Modern systems often use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) combined with specialized ligands like XPhos, SPhos, or BrettPhos.[13][14] The ligand's steric bulk and electron-donating properties are crucial for promoting the catalytic cycle and accommodating a wide range of amine substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[11] Sodium tert-butoxide (NaOt-Bu) is very common, although weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly for more reactive substrates or when base-sensitive functional groups are present.[13]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the strong bases and organometallic intermediates.[15]

This protocol outlines a general procedure for coupling the model difluoropiperidine substrate with a secondary amine like morpholine.

Materials:

  • N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line technique

Procedure:

  • Note: NaOt-Bu is highly hygroscopic and air-sensitive. All reagents and solvents should be anhydrous, and the reaction should be set up under an inert atmosphere (e.g., in a glovebox).

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) to a dry Schlenk flask.

  • Add N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv).

  • Add anhydrous toluene, followed by the secondary amine (1.2 equiv).

  • Seal the flask, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd L(Ar)Pd(II)-Br Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmideComplex L(Ar)Pd(II)-NR2 OxAdd->AmideComplex Amine Coordination & Deprotonation (+ HNR2, Base) AmideComplex->Pd0 Product Ar-NR2 AmideComplex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl bromide) and an sp carbon (of a terminal alkyne).[16] The classic protocol utilizes a dual-catalyst system of palladium and a copper(I) salt, typically CuI.[17] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[16] Copper-free versions have also been developed to avoid potential issues with copper catalysis, such as the promotion of alkyne homocoupling (Glaser coupling).[18][19]

Causality Behind Component Selection:

  • Catalyst System: A Pd(0) source, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is used in combination with CuI (1-5 mol%).[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both to neutralize the HBr byproduct and to act as the solvent in many cases.[16]

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.

This protocol details a standard procedure for coupling the model aryl bromide with a terminal alkyne.

Materials:

  • N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF (optional, as co-solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add N-Boc-4-(4-bromophenyl)-3,3-difluoropiperidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., a 1:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Part 2: One-Pot Lithiation-Borylation/Suzuki Coupling Sequence

While palladium-catalyzed borylation (Miyaura borylation) is a viable method for converting aryl bromides to boronic esters, it can sometimes be sluggish. An powerful and efficient alternative is a one-pot sequence involving halogen-metal exchange followed by in-situ trapping with a boron electrophile and subsequent Suzuki coupling.[20]

Conceptual Workflow: This strategy leverages the rapid and clean conversion of the aryl bromide to an aryllithium species at low temperatures using an organolithium reagent like n-butyllithium. This highly reactive intermediate is then immediately quenched with a boronic ester, such as triisopropyl borate or isopropoxy pinacolborane, to form the corresponding boronic ester. Without isolation or purification, the reaction conditions are then switched to those suitable for a Suzuki-Miyaura coupling by adding the palladium catalyst, base, aqueous solvent, and the second aryl halide coupling partner.[20]

Key Advantages:

  • Efficiency: Bypasses a separate borylation and purification step, saving time and materials.

  • High Reactivity: Overcomes the limitations of potentially slow Miyaura borylation reactions.

  • Streamlined Process: Converts a three-step process (borylation, purification, coupling) into a single, streamlined operation.[21]

One_Pot_Workflow start Start: 4-Bromophenyl- Difluoropiperidine step1 Step 1: Lithiation - n-BuLi, THF - -78 °C start->step1 intermediate1 Aryllithium Intermediate step1->intermediate1 step2 Step 2: Borylation - B(O-iPr)₃ - Warm to RT intermediate1->step2 intermediate2 Boronic Ester (in situ) step2->intermediate2 step3 Step 3: Suzuki Coupling - Add Ar'-Br, Pd Catalyst,  Base, H₂O - Heat intermediate2->step3 end Final Product: Biaryl Difluoropiperidine step3->end

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(4-bromobenzyl)-4,4-difluoropiperidine for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Privileged Scaffold

In contemporary drug discovery, the 4,4-difluoropiperidine moiety has emerged as a highly valuable structural motif. Its role as a bioisosteric replacement for carbonyls, gem-dimethyl groups, or other piperidine scaffolds can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity. When combined with a 4-bromobenzyl group, as in 1-(4-bromobenzyl)-4,4-difluoropiperidine , the resulting molecule becomes a powerful and versatile starting material. The aryl bromide serves as a robust synthetic handle, enabling a wide array of late-stage functionalization through modern cross-coupling methodologies.

This guide provides an in-depth exploration of key synthetic transformations starting from 1-(4-bromobenzyl)-4,4-difluoropiperidine. We will detail the rationale behind common palladium-catalyzed reactions and provide robust, step-by-step protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions. These methods are fundamental for creating diverse libraries of novel compounds for screening and lead optimization. The 4,4-disubstituted piperidine framework itself is a known scaffold for compounds with potent analgesic properties, highlighting the therapeutic potential of its derivatives[1].

Core Principle: The Aryl Bromide as a Synthetic Linchpin

The C(sp²)–Br bond on the benzyl moiety is the focal point for diversification. Its reactivity is well-understood and highly suited for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance, reliability, and the vast commercial availability of coupling partners.[2][3] The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, or others—determines whether a new carbon-carbon, carbon-nitrogen, or carbon-cyanide bond is formed, respectively. This strategic approach allows for the systematic exploration of the chemical space around the core scaffold to identify bioactive compounds, such as novel dopamine D4 receptor antagonists.[4][5]

G start 1-(4-bromobenzyl)- 4,4-difluoropiperidine p1 start->p1 suzuki Suzuki-Miyaura (C-C Coupling) p1->suzuki Ar-B(OR)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) p1->buchwald R₂NH Pd Catalyst cyanation Cyanation (C-CN Coupling) p1->cyanation CN Source Pd Catalyst prod_suzuki Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald Aryl/Heteroaryl Amine Derivatives buchwald->prod_buchwald prod_cyanation Benzonitrile Derivatives cyanation->prod_cyanation

Figure 1: General workflow for the diversification of the 1-(4-bromobenzyl)-4,4-difluoropiperidine scaffold.

Key Synthetic Transformations & Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester.[2][6] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[3]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A palladium(0) species is the active catalyst. Pre-catalysts like PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used. The ligand (e.g., dppf, PPh₃) stabilizes the palladium center and modulates its reactivity. For benzyl halides, dppf (1,1'-bis(diphenylphosphino)ferrocene) is often effective.[3]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[7] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction.

G pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_ar Ar-Ar' pd2_trans->ar_ar arbr Ar-Br arbr->pd2_ox ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_trans base Base base->pd2_trans

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 1-(4-bromobenzyl)-4,4-difluoropiperidine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Toluene and Water (4:1 v/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate, brine

  • Procedure:

    • To a round-bottom flask, add 1-(4-bromobenzyl)-4,4-difluoropiperidine, phenylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Transfer to a separatory funnel, wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines, including heterocycles.[8][9] This reaction is indispensable in medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or t-BuXPhos are often required to facilitate the crucial reductive elimination step.[10][11] Palladium pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[8] The base deprotonates the amine (or an intermediate complex) to facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 1-(4-bromobenzyl)-4,4-difluoropiperidine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by 1-(4-bromobenzyl)-4,4-difluoropiperidine and then morpholine.

    • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography.

Cyanation: Introduction of a Nitrile Moiety

The introduction of a nitrile group via cyanation of an aryl bromide creates a versatile intermediate. The nitrile can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly expanding synthetic possibilities.

Causality Behind Experimental Choices:

  • Cyanide Source: While toxic sources like Zn(CN)₂ can be used, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer, more practical alternative.[13] Its stability leads to a slow release of cyanide, which prevents poisoning of the palladium catalyst.[13]

  • Catalyst/Ligand: Similar to other cross-couplings, a palladium catalyst is used. Ligands such as dppf are often effective.

  • Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is typically required to facilitate the reaction, which often needs elevated temperatures.[13]

Protocol 3: Palladium-Catalyzed Cyanation

  • Materials:

    • 1-(4-bromobenzyl)-4,4-difluoropiperidine (1.0 equiv)

    • Potassium hexacyanoferrate(II) [K₄[Fe(CN)₆]] (0.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.04 equiv)

    • Sodium Carbonate (Na₂CO₃) (0.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask, add 1-(4-bromobenzyl)-4,4-difluoropiperidine, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water (3x) to remove DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting benzonitrile derivative by flash column chromatography.

Data Summary and Validation

The success of these protocols is contingent on careful execution and monitoring. The following table provides expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and purity of reagents.

ReactionKey ReagentsTypical Temp. (°C)Typical Time (h)Expected Yield Range (%)Validation Methods
Suzuki-Miyaura Arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃90–10012–1870–95TLC, LC-MS, ¹H NMR, ¹³C NMR
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOt-Bu100–11016–2465–90TLC, LC-MS, ¹H NMR, ¹³C NMR
Cyanation K₄[Fe(CN)₆], Pd(OAc)₂, dppf120–1402460–85TLC, LC-MS, ¹H NMR, IR

Conclusion

1-(4-bromobenzyl)-4,4-difluoropiperidine is a pre-validated starting material of significant value for medicinal chemistry and drug development. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation represent reliable and scalable methods for its diversification. By leveraging these powerful palladium-catalyzed reactions, researchers can efficiently generate libraries of novel, fluorinated piperidine derivatives, accelerating the discovery of new bioactive compounds with potentially enhanced pharmacological profiles.

References

  • Saeedeh, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15). [Link][4]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link][5]

  • Bryzgalov, A., et al. (2022). Synthesis new fluorinated 4-phenyl-1,4-dihydropyridine derivatives, as perspective antiarrhythmic and antihypertensive drugs. R Discovery. [Link][14]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link][1]

  • Gerber, R., Oberholzer, M., & Frech, C. M. (2012). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes. Chemistry (Weinheim an der Bergstrasse, Germany). [Link][13]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link][6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][8]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • ResearchGate. (2025). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ResearchGate. [Link][15]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][9]

  • ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • MDPI. (2024). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. MDPI. [Link]

  • MDPI. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. [Link][16]

  • MDPI. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link][17]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link][3]

  • Kinastowski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link][10]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link][7]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link][11]

  • Royal Society of Chemistry. (n.d.). C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link][18]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link][12]

Sources

Application Notes and Protocols for Nucleophilic Substitution Methods for 4,4-Difluoropiperidine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the 4,4-Difluoropiperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of FDA-approved pharmaceuticals.[1] In recent years, the strategic incorporation of fluorine atoms into these cyclic amine structures has emerged as a powerful tool for modulating key physicochemical and pharmacological properties. The 4,4-difluoropiperidine motif, in particular, offers a unique combination of features that make it an increasingly valuable building block for medicinal chemists.

The gem-difluoro substitution at the 4-position significantly alters the electronic properties of the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen.[2][3] This modulation of basicity can be critical for optimizing a drug candidate's selectivity, reducing off-target effects (such as hERG channel affinity), and improving its pharmacokinetic profile.[2][3] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[2] Consequently, derivatives of 4,4-difluoropiperidine are being explored for a wide range of therapeutic targets, including neurological disorders and cancer.[4]

This technical guide provides detailed protocols for the N-alkylation of 4,4-difluoropiperidine via two robust and widely applicable nucleophilic substitution methods: direct alkylation with electrophiles and reductive amination. The causality behind experimental choices and potential challenges are discussed to equip researchers with the knowledge to successfully incorporate this valuable scaffold into their synthetic programs.

Understanding the Reactivity of 4,4-Difluoropiperidine

The successful N-alkylation of 4,4-difluoropiperidine hinges on understanding the impact of the gem-difluoro group on the nucleophilicity of the secondary amine. The two fluorine atoms exert a potent through-bond inductive effect, withdrawing electron density from the nitrogen atom. This electronic perturbation leads to a lower pKa compared to its non-fluorinated counterpart, piperidine.

This reduced basicity translates to decreased nucleophilicity. Consequently, reaction conditions for N-alkylation may require slightly more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive electrophiles) than those typically employed for simple secondary amines. However, the nitrogen atom remains sufficiently nucleophilic to participate in a variety of C-N bond-forming reactions.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forging a new C-N bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

The choice of base is critical to neutralize the hydrogen halide generated during the reaction and to maintain a sufficient concentration of the free amine for the reaction to proceed. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), which are excellent at solvating the transition state of SN2 reactions.

Visualizing the Workflow: Direct N-Alkylation

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4,4-Difluoropiperidine and Base in Solvent add_halide Add Alkyl Halide start->add_halide Inert Atmosphere stir Stir at RT or Elevated Temperature (Monitor by TLC/LC-MS) add_halide->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated N-Alkyl-4,4-difluoropiperidine

Caption: Workflow for Direct N-Alkylation of 4,4-Difluoropiperidine.

Protocol 1: N-Benzylation of 4,4-Difluoropiperidine

This protocol details the N-alkylation of 4,4-difluoropiperidine with benzyl bromide.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (or free base)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine hydrochloride (1.0 eq). If starting with the hydrochloride salt, add anhydrous potassium carbonate (2.5 eq). If using the free base, add 1.5 eq of K₂CO₃.

  • Add anhydrous DMF (to make a ~0.2 M solution of the piperidine).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if starting materials persist.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water (2x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4,4-difluoropiperidine.

Data Summary: Representative Direct Alkylation Reactions
Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)
Methyl IodideK₂CO₃DMF2524
Benzyl BromideK₂CO₃DMF25-5012-24
Ethyl BromoacetateDIPEAMeCN2518
Propargyl BromideCs₂CO₃MeCN2512

Note: This data is representative and optimization may be required for specific substrates.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines, including those with reduced nucleophilicity. This one-pot reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[5][6][7]

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.[7][9] The reaction is typically carried out in chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Visualizing the Workflow: Reductive Amination

G cluster_start Setup cluster_reaction Iminium Formation & Reduction cluster_workup Work-up & Purification start Dissolve 4,4-Difluoropiperidine and Carbonyl Compound in Solvent add_reductant Add NaBH(OAc)₃ Portion-wise start->add_reductant Inert Atmosphere stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated N-Alkyl-4,4-difluoropiperidine

Caption: Workflow for N-Alkylation of 4,4-Difluoropiperidine via Reductive Amination.

Protocol 2: N-Alkylation of 4,4-Difluoropiperidine with Cyclohexanecarboxaldehyde

This protocol describes the synthesis of N-(cyclohexylmethyl)-4,4-difluoropiperidine via reductive amination.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (or free base)

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (if starting with hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.1 eq) to liberate the free base. Stir for 10 minutes. If starting with the free base, this step is omitted.

  • Add cyclohexanecarboxaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTypical Time (h)
BenzaldehydeNaBH(OAc)₃DCM12-16
AcetoneNaBH(OAc)₃DCE24
4-FluorobenzaldehydeNaBH(OAc)₃DCM12-18
CyclopentanoneNaBH₃CN, AcOHMeOH24

Note: This data is representative and optimization may be required for specific substrates.

Conclusion

The N-alkylation of 4,4-difluoropiperidine is a key transformation for accessing novel chemical entities in drug discovery. Both direct alkylation and reductive amination are robust methods for achieving this goal. The choice of method will depend on the nature of the desired alkyl group and the overall synthetic strategy. By understanding the electronic impact of the gem-difluoro substitution and carefully selecting reaction conditions, researchers can efficiently synthesize a diverse range of N-substituted 4,4-difluoropiperidines for biological evaluation.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry. [Link]

  • 4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. MDPI. [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]

  • Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Royal Society of Chemistry. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Omega. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

Sources

reaction pathways for N-alkylation of 4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Pathways and Protocols for the N-Alkylation of 4,4-Difluoropiperidine in Drug Discovery

Mechanistic Rationale & Physicochemical Impact

The incorporation of a gem-difluoro group into the piperidine ring is a highly effective structural modification in medicinal chemistry. It is frequently utilized to modulate the physicochemical properties of bioactive scaffolds, such as improving metabolic stability and enhancing central nervous system (CNS) penetration[1]. However, the strong electron-withdrawing inductive effect of the fluorine atoms significantly attenuates the basicity (pKa) and nucleophilicity of the piperidine nitrogen[2].

As an Application Scientist, it is critical to recognize that standard alkylation conditions used for unsubstituted piperidines often result in poor yields or incomplete conversions when applied to 4,4-difluoropiperidine. To overcome this reduced nucleophilicity, synthetic pathways must be carefully optimized. The two most robust and widely validated methods for functionalizing this moiety are Direct N-Alkylation (via SN2 substitution) and Reductive Amination [1].

ReactionPathways Start 4,4-Difluoropiperidine (Secondary Amine) PathA Pathway A: Direct N-Alkylation Start->PathA PathB Pathway B: Reductive Amination Start->PathB ReagentA Alkyl Halide (R-X) Base (K2CO3 / Cs2CO3) Solvent (DMF / MeCN) PathA->ReagentA ReagentB Aldehyde/Ketone (R=O) Reductant (STAB) Solvent (DCM / MeOH) PathB->ReagentB Product N-Alkylated 4,4-Difluoropiperidine ReagentA->Product SN2 Mechanism ReagentB->Product Imine Formation & Reduction

Reaction pathways for N-alkylation of 4,4-difluoropiperidine.

Quantitative Pathway Comparison

Selecting the correct pathway depends entirely on the nature of the electrophile. The table below summarizes the quantitative and operational metrics for both approaches based on standard medicinal chemistry workflows[1],[2],[3].

ParameterDirect N-AlkylationReductive Amination
Typical Electrophiles Alkyl halides (R-X), Mesylates (R-OMs)Aldehydes (R-CHO), Ketones (R₂C=O)
Base / Catalyst K₂CO₃, Cs₂CO₃, or DIPEATEA (if amine salt), STAB
Solvent System DMF, MeCN, or THFDCM, DCE, or MeOH
Typical Yield Range 60% – 85%70% – 95%
Primary Byproducts Elimination products (from alkyl halide)Alcohol (from premature aldehyde reduction)
Advantages Simple setup, fast kinetics for primary halidesHighly chemoselective, avoids over-alkylation
Limitations Prone to steric hindrance, requires good leaving groupSlower imine formation due to CF₂ inductive effect

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice and incorporating specific analytical checkpoints, researchers can ensure high-fidelity synthesis.

Protocol A: Direct N-Alkylation via SN2 Substitution

This method is ideal for primary alkyl halides (e.g., benzyl bromides) and relies on creating a highly reactive environment to compensate for the amine's poor nucleophilicity[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, leaving the amine highly reactive.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and stir for 15 minutes at room temperature.

    • Causality: While K₂CO₃ is cheaper, Cs₂CO₃ provides superior solubility in organic solvents and generates a more reactive, "naked" amine intermediate. This is a critical adjustment for overcoming the deactivating effect of the gem-difluoro group[2].

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The mass of the starting secondary amine should be nearly absent. If unreacted amine persists, the steric hindrance of the electrophile may require the addition of a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride/bromide to a more reactive alkyl iodide.

  • Workup: Cool the mixture and dilute with a large excess of water (to dissolve inorganic salts and partition DMF into the aqueous layer). Extract with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Reductive Amination

Reductive amination is the preferred route when coupling 4,4-difluoropiperidine with complex aryl aldehydes, a common step in synthesizing PI3Kδ inhibitors and Dopamine D4 receptor antagonists[4],[3].

Step-by-Step Methodology:

  • Imine Formation: To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM), add the target aldehyde (1.1 eq) and Triethylamine (TEA, 1.2 eq)[4].

    • Causality: TEA is required to liberate the free base if the piperidine is supplied as a hydrochloride salt. Allow the mixture to stir at room temperature for 1–2 hours before adding the reducing agent. Because the fluorine atoms reduce nucleophilicity, imine/iminium formation is the rate-limiting step. Rushing this step leads to unreacted starting materials.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise and stir for 12 hours at room temperature[4].

    • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄) because it is a mild reductant that chemoselectively targets the protonated iminium ion without reducing the unreacted aldehyde into an unwanted alcohol byproduct[3].

  • Self-Validation Checkpoint: Perform a TLC analysis using a Ninhydrin stain. 4,4-difluoropiperidine (a secondary amine) will stain a deep purple/pink. The complete disappearance of this spot confirms the reaction has reached completion.

  • Quench & Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution[4].

    • Causality: STAB generates acetic acid as a byproduct. Quenching with NaHCO₃ serves a dual purpose: it safely neutralizes residual hydride and adjusts the aqueous layer to a mildly basic pH (~8). This guarantees the newly formed tertiary amine product is fully deprotonated (free-base form), ensuring quantitative extraction into the organic phase (EtOAc or DCM)[4].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes[4].

Workflow Step1 1. Imine Formation Amine + Aldehyde + TEA Step2 2. Reduction Add STAB portion-wise Step1->Step2 Step3 3. Quench Sat. NaHCO3 (pH ~8) Step2->Step3 Step4 4. Extraction EtOAc / Brine wash Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step workflow for the reductive amination protocol.

References

  • BenchChem - Application Notes and Protocols: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds 4

  • ChemRxiv - (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds1

  • NIH PMC - Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists 2

  • Celon Pharma - Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors 3

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in the Synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine via the N-alkylation of 4,4-difluoropiperidine with 4-bromobenzyl bromide.[1] While this reaction follows a standard SN2 mechanism, researchers often encounter variable yields (40–60%) due to specific physicochemical properties of the fluorinated amine and the workup sensitivity of the basic product.[1]

This document functions as a Technical Support Center , providing diagnostic Q&A, validated protocols, and mechanistic insights to elevate isolated yields to the 85–95% range .

Part 1: Reaction Design & Critical Parameters

The Core Challenge: The "Hidden" Stoichiometry

The most frequent cause of low yield in this specific synthesis is the mismanagement of the starting material form.[1] 4,4-Difluoropiperidine is commercially supplied primarily as the Hydrochloride (HCl) salt (CAS 144230-50-2) to prevent volatility and degradation.[1]

Critical Rule: If you use the HCl salt, your base stoichiometry must account for neutralizing the salt before the reaction can proceed.[1]

ParameterRecommendationScientific Rationale
Stoichiometry (Base) 2.5 – 3.0 eq (if using HCl salt)1.0 eq to free the amine; 1.0–1.5 eq to scavenge HBr generated during alkylation.[1]
Stoichiometry (Halide) 0.95 – 1.0 eq Using a slight deficit of 4-bromobenzyl bromide prevents over-alkylation (quaternization), which is difficult to separate.[1]
Solvent System Acetonitrile (ACN) or DMF ACN allows for easier evaporative removal.[1] DMF accelerates the reaction due to high polarity but complicates aqueous workup.[1]
Base Selection K₂CO₃ (granular, anhydrous)Inorganic bases are preferred over TEA/DIPEA to prevent formation of difficult-to-remove organic salts.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My TLC shows starting material remaining after 24 hours."

Q: Why is the conversion stalling? A: This is typically a solubility or basicity issue .

  • Check your Base: If using K₂CO₃ in ACN, the base is insoluble.[1] The reaction occurs on the solid surface.[1] Ensure you are using finely ground/powdered K₂CO₃, not large pellets, and vigorous stirring is essential.

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI) (Finkelstein condition). This converts the benzyl bromide to the more reactive benzyl iodide in situ, significantly accelerating the rate [1].[1]

Scenario B: "The reaction looks clean, but I lose 40% of the mass during extraction."

Q: Where is my product going? A: The product is a tertiary amine.[1] In an acidic or neutral aqueous wash, it will protonate and partition into the water layer.

  • The Fix: Ensure the aqueous layer during extraction is pH > 10 .[1] Use 1M NaOH or saturated NaHCO₃ for the wash.[1] Do not use water or brine alone if the pH is unregulated.[1]

  • Verification: Check the aqueous waste stream with LCMS. If the product is present, basify and re-extract with DCM.

Scenario C: "I see a baseline spot on TLC that grows over time."

Q: Is this a decomposition product? A: This is likely the Quaternary Ammonium Salt (bis-alkylation).[1]

  • Cause: Excess 4-bromobenzyl bromide was used.[1]

  • Prevention: Always add the benzyl bromide slowly (dropwise) to the amine solution.[1] Ensure the amine is in slight excess (1.05 eq) rather than the halide.

  • Remediation: If the impurity is present, it can be removed via filtration through a short silica plug eluting with 100% DCM (product elutes) followed by MeOH (salt stays or elutes later).

Part 3: Validated Experimental Protocol

Target: 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine Scale: 1.0 mmol basis Expected Yield: 88–94%[1]

Materials
  • Amine: 4,4-Difluoropiperidine HCl (157.6 mg, 1.0 mmol)[1]

  • Reagent: 4-Bromobenzyl bromide (237 mg, 0.95 mmol) [Note: Limiting reagent][1]

  • Base: K₂CO₃ (anhydrous, powdered) (414 mg, 3.0 mmol)

  • Solvent: Acetonitrile (ACN) (5 mL, dry)

  • Catalyst: KI (16 mg, 0.1 mmol) [Optional, for speed]

Step-by-Step Procedure
  • Activation: In a 20 mL vial, suspend 4,4-Difluoropiperidine HCl and K₂CO₃ in ACN. Stir vigorously at Room Temperature (RT) for 30 minutes. This releases the free amine.[1]

  • Addition: Add KI (if using). Then, add 4-Bromobenzyl bromide (dissolved in 1 mL ACN) dropwise over 5 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The benzyl bromide spot (Rf ~0.8) should disappear.

  • Workup (Critical):

    • Cool to RT. Filter off the inorganic solids (K₂CO₃/KBr). Wash the pad with DCM.[1]

    • Concentrate the filtrate to remove ACN (which can mess up phase separations).

    • Redissolve residue in DCM (10 mL).

    • Wash with 1M NaOH (5 mL) followed by Brine.[1] Crucial: High pH keeps product in DCM.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required if stoichiometry was correct.[1] If needed, recrystallize from cold Hexane/EtOAc or run a short silica column (0-20% EtOAc in Hexanes).[1]

Part 4: Process Logic & Visualization

The following diagram illustrates the decision-making workflow for this synthesis, highlighting critical control points (CCPs) where yield is often lost.

SynthesisWorkflow Start Start: 4,4-Difluoropiperidine HCl FreeBase Step 1: Neutralization (Base > 2.0 eq required) Start->FreeBase Addition Step 2: Add 4-Bromobenzyl bromide (0.95 eq, Dropwise) FreeBase->Addition Reaction Step 3: Heat (60°C, 4-6h) Solvent: ACN Addition->Reaction CheckTLC Checkpoint: TLC Analysis Reaction->CheckTLC Issue1 Issue: SM Remaining? CheckTLC->Issue1 Incomplete Workup Step 4: Filtration & Evaporation CheckTLC->Workup Complete Fix1 Action: Add 0.1 eq KI Increase Temp to 80°C Issue1->Fix1 Fix1->Reaction Extraction Step 5: Partition DCM / 1M NaOH (pH > 10) Workup->Extraction CheckYield Checkpoint: Mass Balance Extraction->CheckYield Issue2 Issue: Low Recovery? CheckYield->Issue2 Yield < 80% Final Final Product: 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (>90% Yield) CheckYield->Final Yield > 85% Fix2 Action: Check Aqueous pH If <10, product is in water. Issue2->Fix2 Fix2->Extraction

Caption: Workflow logic for N-alkylation of 4,4-difluoropiperidine, emphasizing pH control and stoichiometry.

References

  • Finkelstein Reaction Mechanism & Catalysis : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (General reference for halide exchange catalysis).

  • Synthesis of 4,4-difluoropiperidine derivatives (D4 Antagonists) : Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5757-5764.[1][2][3] [1]

  • General N-Alkylation Protocols for Piperidines : Journal of Medicinal Chemistry, 2011, 54(22), 7934-7941.[1] [1]

  • 4,4-Difluoropiperidine Hydrochloride Properties : Sigma-Aldrich Product Specification. [1]

Sources

Technical Support Center: Solubility of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Our goal is to equip you with the scientific rationale and practical steps to overcome solubility challenges during your experiments.

Introduction: Understanding the Molecule

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine possesses a complex profile: a polar piperidine ring with two electron-withdrawing fluorine atoms, a nonpolar bromophenyl group, and a tertiary amine capable of hydrogen bonding. The interplay of these features dictates its behavior in polar aprotic solvents like DMSO and polar protic solvents like methanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine in DMSO and methanol?

A1: Based on its structure, moderate to good solubility is anticipated in DMSO. DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties.[1][2] The bromophenyl group will contribute to van der Waals interactions, while the difluoropiperidine portion can interact via dipole-dipole forces.

In methanol, a polar protic solvent, the solubility is expected to be lower than in DMSO. While methanol can act as a hydrogen bond donor and acceptor, the bulky bromophenyl group may hinder efficient solvation. The presence of the basic nitrogen on the piperidine ring (pKa of the parent 4,4-difluoropiperidine is ~8.5) suggests that the compound will be more soluble in acidic solutions.[3]

Q2: I'm observing poor solubility in methanol. What are the potential reasons and solutions?

A2: Poor solubility in methanol can be attributed to several factors:

  • "Like Dissolves Like" Principle: The nonpolar character of the bromophenyl group may dominate, leading to unfavorable interactions with the highly polar methanol.

  • Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that requires significant energy to break down, which methanol's solvation energy may not be sufficient to overcome.

  • Common Ion Effect: If the methanol contains any dissolved salts that share ions with the compound or its potential impurities, this can suppress solubility.

Solutions:

  • Gentle Heating: Warming the solution can increase kinetic energy and help overcome the activation energy barrier for dissolution. Proceed with caution and monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution rate.[4]

  • pH Adjustment: Since the molecule contains a basic nitrogen, adding a small amount of a suitable acid (e.g., HCl) to the methanol can protonate the piperidine nitrogen, forming a more soluble salt.

Q3: My compound is not dissolving well in DMSO, which is unexpected. What troubleshooting steps should I take?

A3: While good solubility in DMSO is expected, several factors can lead to dissolution issues:

  • Water Contamination: DMSO is highly hygroscopic. The presence of water can significantly alter its solvent properties and may decrease the solubility of certain organic compounds.

  • Compound Purity: Impurities from the synthesis, such as unreacted starting materials or by-products, can impact solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile.

Troubleshooting Workflow:

start Incomplete Dissolution in DMSO check_purity Verify Compound Purity (LC-MS, NMR) start->check_purity use_anhydrous Use Anhydrous DMSO check_purity->use_anhydrous If Pure vortex Vortex Vigorously use_anhydrous->vortex gentle_heat Apply Gentle Heat (e.g., 37°C) determine_sol Proceed to Quantitative Solubility Determination gentle_heat->determine_sol If Dissolved sonicate Sonicate the Sample sonicate->gentle_heat vortex->sonicate

Caption: Troubleshooting workflow for poor solubility in DMSO.

Q4: Can I use this compound for high-concentration stock solutions in DMSO for biological screening?

A4: It is likely that you can. For fragment-based screening (FBS), a concentration of around 1 mM in DMSO is often required.[1] Given the structure of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, achieving this concentration should be feasible. However, it is crucial to experimentally determine the maximum solubility to avoid preparing a supersaturated stock solution, which could lead to precipitation upon storage or dilution.

Quantitative Data Summary

Since no direct experimental values are publicly available, the following table provides a template for you to populate with your experimentally determined data.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Solubility (M)
DMSO25Enter your data hereCalculate based on MW
Methanol25Enter your data hereCalculate based on MW

Physicochemical Properties (Predicted/Related Compounds):

PropertyValue/InformationSource
Molecular Weight~290.15 g/mol Calculated
Basic pKa (related structure)8.5 (for 4,4-Difluoropiperidine)PubChem[3]
LogP (related structure)2.6578 (for (1-(4-Bromophenyl)piperidin-4-yl)methanol)ChemScene[5]

Experimental Protocol: Determining Equilibrium Solubility via Shake-Flask Method

This protocol is a reliable method for determining the equilibrium solubility of a compound.[6]

Materials:

  • 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

  • Anhydrous DMSO

  • Anhydrous Methanol

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Slurry: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This ensures that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution and Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these samples using a validated HPLC method against a standard curve of the compound to determine its concentration.

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the shake-flask solubility determination method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms when aqueous buffer is added to DMSO stock The compound is poorly soluble in aqueous solutions ("crashing out").Decrease the percentage of DMSO in the final solution. Perform a kinetic solubility assay to determine the acceptable concentration range in your final assay buffer.
Inconsistent solubility results between experiments Temperature fluctuations, insufficient equilibration time, or hygroscopic effects.Ensure strict temperature control during equilibration. Extend the equilibration time to 72 hours to confirm that equilibrium has been reached. Use fresh, anhydrous solvents for each experiment.
Compound appears to degrade during solubility experiment (color change, new peaks in HPLC) The compound is unstable in the chosen solvent or at the experimental temperature.Conduct the experiment at a lower temperature. Analyze the sample at multiple time points to assess stability. Consider using an alternative solvent if instability persists.

References

  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2748. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). DMSO solubility and bioscreening. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4,4-Difluoro-1′-(phenylmethyl)-1,4′-bipiperidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated benzyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important class of compounds. The unique physicochemical properties imparted by the fluorine atom(s) and the basic piperidine ring often require specialized strategies to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of fluorinated benzyl piperidines, providing probable causes and actionable solutions.

Question 1: My fluorinated benzyl piperidine is showing significant peak tailing during silica gel flash chromatography. What's causing this and how can I fix it?

Probable Cause: Peak tailing with basic compounds like piperidines on standard silica gel is a classic problem.[1][2] The root cause is the interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to a non-uniform elution, resulting in a "tailing" peak. The presence of fluorine can sometimes exacerbate this by modulating the basicity of the piperidine nitrogen.[3]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This "competing base" will neutralize the acidic silanol sites, minimizing their interaction with your target compound.[1][2][4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., hexane/ethyl acetate). This is often the first choice for chemists.[1]

    • Ammonia: For more polar compounds, a solution of 7N ammonia in methanol can be used as a modifier in a dichloromethane/methanol solvent system.

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider using a different stationary phase.

    • Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[5]

    • Amine-Functionalized Silica: These columns are pre-treated to have a basic surface, which is ideal for purifying amines.[1]

  • Use of Protecting Groups: In some cases, temporarily protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can reduce its basicity and improve chromatographic behavior. The protecting group can be removed after purification.[1][6][7]

Question 2: I'm experiencing low recovery of my fluorinated benzyl piperidine from the silica column. Where is my compound going?

Probable Cause: Low recovery is often linked to the same issue that causes peak tailing: strong, sometimes irreversible, binding to the silica gel.[5] This is particularly problematic with very basic piperidines. Additionally, some fluorinated compounds can be sensitive and may decompose on the acidic silica surface.[1]

Solutions:

  • Implement Tailing Reduction Strategies: The solutions for peak tailing (adding a basic modifier, using alumina) will also significantly improve recovery by preventing irreversible adsorption.[5]

  • Minimize Time on Column: Use flash chromatography with a faster flow rate rather than traditional gravity chromatography.[5]

  • Passivation of Silica: Before loading your sample, flush the column with your eluent containing the basic modifier to neutralize the stationary phase.

  • Consider Non-Chromatographic Methods: If your compound is particularly sensitive, chromatography may not be the best approach. Consider acid-base extraction or recrystallization.[5]

Question 3: I'm trying to purify my solid fluorinated benzyl piperidine by recrystallization, but I'm struggling to find a suitable solvent system.

Probable Cause: Finding the right recrystallization solvent is an empirical process. An ideal solvent will dissolve your compound poorly at room temperature but completely at higher temperatures.[5][8] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[9]

Solutions:

  • Systematic Solvent Screening:

    • Place a small amount (10-20 mg) of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) to each tube.

    • Observe the solubility at room temperature. A good candidate will show low solubility.

    • Heat the tubes with low room temperature solubility. An ideal solvent will fully dissolve your compound upon heating.

    • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.

  • Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system.[10]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an anti-solvent in which your compound is insoluble but is miscible with the good solvent) until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should consider for a crude fluorinated benzyl piperidine?

For a first-pass, bulk purification, an acid-base extraction is often the most efficient method.[11][12] This technique leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities. The general process involves dissolving the crude mixture in an organic solvent, extracting the basic piperidine into an acidic aqueous phase, washing the aqueous phase to remove any remaining neutral impurities, and then basifying the aqueous phase to precipitate or extract the purified piperidine back into an organic solvent.[11]

Q2: When should I choose chromatography over recrystallization?

Choose chromatography when:

  • Your compound is an oil or a low-melting solid.

  • You need to separate your target compound from impurities with very similar polarities.

  • You are working on a smaller scale (<1 g).[11]

Choose recrystallization when:

  • Your compound is a solid with moderate to high crystallinity.

  • You are working on a larger scale (>1 g).[11]

  • The impurities have significantly different solubility profiles from your target compound.

Q3: Can the fluorine atom on the benzyl group affect my purification strategy?

Yes. The position and number of fluorine atoms can influence the compound's pKa, polarity, and crystallinity, which in turn affects the choice of purification method.[3] For example, electron-withdrawing fluorine atoms can decrease the basicity of the piperidine nitrogen, which might slightly reduce its interaction with silica gel but could also affect its extraction profile during an acid-base workup.

Q4: My fluorinated benzyl piperidine is volatile. How can I purify it?

Purification of volatile amines can be challenging.[6][7]

  • In-situ Protection: One strategy is to convert the volatile free amine into a non-volatile salt (e.g., hydrochloride) or a protected derivative (e.g., Cbz-protected) before purification.[6][7] The protecting group can be removed in a subsequent step.

  • Careful Concentration: When removing solvent after purification, use a rotary evaporator with a cold trap and apply vacuum judiciously to avoid loss of your product.

Data & Protocols

Comparison of Purification Techniques
Purification TechniqueApplicabilityTypical RecoveryTypical PurityAdvantagesCommon Challenges
Acid-Base Extraction Separating basic piperidines from neutral or acidic impurities.[5]80-98%[5]>95%[5]Simple, fast, scalable, and cost-effective for initial cleanup.[5]Emulsion formation, potential for product loss if not extracted multiple times.[5]
Recrystallization Solid, crystalline compounds.50-90%>99%Can provide very high purity material, scalable.Finding a suitable solvent system can be time-consuming, not suitable for oils or amorphous solids.
Flash Chromatography Small to medium scale (mg to g), purification of oils or solids, separation of similarly polar compounds.60-95%>98%High resolution, applicable to a wide range of compounds.Can be costly (solvents, silica), potential for product loss on column, peak tailing for basic compounds.[2][4]
Preparative HPLC Final polishing step for very high purity, chiral separations.>90%>99.5%Highest resolution, automated.Expensive, limited scalability, requires method development.
Experimental Protocols

Protocol 1: General Acid-Base Extraction [11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated piperidine derivative will move into the aqueous phase.

  • Separation: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with fresh 1 M HCl.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12), which will cause the deprotonated piperidine to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified fluorinated benzyl piperidine.

Protocol 2: Flash Chromatography with a Basic Modifier

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good starting point for fluorinated benzyl piperidines is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the TLC developing solvent to assess its effect on the separation.

  • Column Packing: Pack a flash chromatography column with silica gel in your chosen eluent (without the basic modifier initially).

  • Equilibration: Equilibrate the column by flushing with 3-5 column volumes of the eluent containing the basic modifier (e.g., 95:4.5:0.5 Hexane:EtOAc:TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the sample through the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step.

Visualization

// Nodes Crude [label="Crude Fluorinated\nBenzyl Piperidine", fillcolor="#F1F3F4"]; Is_Solid [label="Is the compound a solid?", shape=diamond, fillcolor="#FBBC05"]; AcidBase [label="Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlashChrom [label="Flash Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureProduct [label="High-Purity Product", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Crude -> AcidBase [label="Initial Bulk Cleanup"]; AcidBase -> Is_Solid [label="Further Purification Needed?"]; Is_Solid -> Recrystallization [label="Yes"]; Is_Solid -> FlashChrom [label="No (Oil or Amorphous)"]; Recrystallization -> PureProduct; FlashChrom -> PureProduct [label="Purity Sufficient?"]; FlashChrom -> PrepHPLC [label="No, needs polishing"]; PrepHPLC -> PureProduct; } DOT Caption: Decision tree for selecting a purification method.

References

  • K. Tanaka, "Process for producing purified piperidine derivative," Google Patents, WO2002085858A1, 2002.
  • "CWE of Piperidine," Sciencemadness Discussion Board. Available: [Link]

  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?," 2023. Available: [Link]

  • Phenomenex, "TROUBLESHOOTING GUIDE," Phenomenex. Available: [Link]

  • "Amine purification," Science Forums, 2011. Available: [Link]

  • P. T. Brevig, et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, 2025. Available: [Link]

  • M. B. Reddy, et al., "Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives," ResearchGate. Available: [Link]

  • T. Morack, et al., "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," ACS Catalysis, 2020. Available: [Link]

  • S. P. R. K., "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Update, 2019. Available: [Link]

  • "Recrystallization," Chemistry LibreTexts, 2023. Available: [Link]

  • A. G. G. L. Nagy, et al., "N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues," Chemistry Europe, 2021. Available: [Link]

  • "Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent," Amazon AWS. Available: [Link]

  • Professor Dave Explains, "Recrystallization and Melting Point Analysis," YouTube, 2022. Available: [Link]

  • T. Morack, et al., "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," Semantic Scholar, 2020. Available: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromobenzyl Difluoropiperidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of reactions involving 4-bromobenzyl difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes. The inherent steric bulk of the difluoropiperidine moiety, coupled with the electronic effects of the fluorine atoms, can present unique challenges in achieving desired reactivity and yields. This resource provides in-depth, experience-driven insights and practical solutions to common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are reactions with 4-bromobenzyl difluoropiperidine so challenging?

The primary challenge stems from steric hindrance. The difluoropiperidine ring is a bulky substituent, which can impede the approach of reagents to the reactive centers of the molecule. Specifically, the fluorine atoms, while small, exert a significant electronic effect, altering the reactivity of the piperidine nitrogen and adjacent carbons. This can lead to slower reaction rates and the need for more forcing conditions.[1][2][3] Furthermore, the presence of fluorine can influence the pKa of the piperidine nitrogen, affecting its nucleophilicity.[4]

Q2: What are the most common palladium-catalyzed cross-coupling reactions used with this substrate, and what are the initial hurdles?

The most common C-N bond forming reaction is the Buchwald-Hartwig amination.[5][6][7] Initial challenges often include low to no conversion, and the formation of side products. For C-C bond formation, the Suzuki-Miyaura coupling is frequently employed.[8][9][10][11] Here, steric hindrance can make the transmetalation step of the catalytic cycle difficult.[12][13]

Q3: How do the fluorine atoms on the piperidine ring affect its reactivity?

The two fluorine atoms at the 4-position have a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the piperidine nitrogen, making reactions like N-alkylation or N-arylation more difficult.[4] However, this electronic effect can also be beneficial by preventing over-alkylation and the formation of quaternary ammonium salts.[14] The fluorine atoms can also influence the conformational preference of the piperidine ring, which can in turn affect the accessibility of the nitrogen's lone pair for reactions.[15][16]

Q4: What are the typical side reactions I should be aware of?

In palladium-catalyzed reactions, common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen. This can be minimized by using bulky ligands and ensuring strictly anaerobic conditions.[17][18]

  • Homocoupling: Dimerization of the 4-bromobenzyl difluoropiperidine starting material. This is often an issue at higher temperatures.[17]

  • Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid or ester. Using more stable boronic esters (e.g., pinacol esters) can mitigate this.[17]

In N-alkylation reactions, the primary side reaction is the formation of a quaternary ammonium salt due to over-alkylation, though the difluoro substitution can help reduce this.[14]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during key reactions involving 4-bromobenzyl difluoropiperidine.

Scenario 1: Low or No Yield in Buchwald-Hartwig Amination

You are attempting to couple 4-bromobenzyl difluoropiperidine with a primary or secondary amine and are observing poor conversion.

Troubleshooting Workflow

start Low Yield in Buchwald-Hartwig Amination catalyst Issue: Catalyst Inactivity or Decomposition start->catalyst ligand Issue: Inappropriate Ligand Choice start->ligand base Issue: Incorrect Base Selection start->base conditions Issue: Suboptimal Reaction Conditions start->conditions solution_catalyst Solution: Use a reliable precatalyst (e.g., G3/G4 palladacycles). Consider a pre-activation step. catalyst->solution_catalyst solution_ligand Solution: Screen bulky, electron-rich phosphine ligands. For primary amines, try BrettPhos. For secondary amines, RuPhos is a good starting point. ligand->solution_ligand solution_base Solution: Use a strong, non-nucleophilic base (NaOtBu, KOtBu, LHMDS). For base-sensitive substrates, consider Cs2CO3 or K3PO4 at higher temperatures. base->solution_base solution_conditions Solution: Increase temperature incrementally. Ensure solvent is anhydrous and degassed. Consider higher catalyst loading. conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
  • Evaluate the Catalyst System:

    • Catalyst Source: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) species more cleanly.[6][18][19]

    • Ligand Selection: The steric bulk of the difluoropiperidine necessitates a bulky, electron-rich phosphine ligand to facilitate both oxidative addition and reductive elimination.[5][18] A screening of ligands is often necessary.

  • Optimize the Base and Solvent:

    • Base Choice: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are common choices.[18][20] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) may be required, often with an increase in reaction temperature.[18]

    • Solvent: Anhydrous and degassed aprotic polar solvents like dioxane or toluene are generally preferred.[19][21]

  • Adjust Reaction Conditions:

    • Temperature: Due to steric hindrance, higher reaction temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier.[1][19]

    • Concentration: Ensure all components are adequately dissolved. Poor solubility can lead to a sluggish reaction.

Scenario 2: Poor Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with 4-bromobenzyl difluoropiperidine and an arylboronic acid or ester, but the reaction is not proceeding to completion.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling boronic_acid Issue: Boronic Acid/Ester Instability start->boronic_acid catalyst_ligand Issue: Inefficient Catalyst/Ligand System start->catalyst_ligand base_solvent Issue: Suboptimal Base or Solvent start->base_solvent side_reactions Issue: Competing Side Reactions start->side_reactions solution_boronic_acid Solution: Use potassium trifluoroborate salts or pinacol esters for increased stability. boronic_acid->solution_boronic_acid solution_catalyst_ligand Solution: Screen bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands for sterically hindered substrates. catalyst_ligand->solution_catalyst_ligand solution_base_solvent Solution: Use aqueous base solutions (e.g., Na2CO3, K3PO4) with a polar aprotic solvent (e.g., dioxane, DME). Consider phase-transfer catalysts. base_solvent->solution_base_solvent solution_side_reactions Solution: Use fresh, high-purity reagents. Ensure rigorous inert atmosphere to prevent hydrodehalogenation. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps
  • Assess the Boron Reagent:

    • Stability: Boronic acids can be prone to decomposition. Consider using the corresponding potassium trifluoroborate salt or a pinacol boronate ester, which are generally more stable.[17]

  • Optimize the Catalyst and Ligand:

    • Ligand Choice: For sterically demanding couplings, bulky, electron-rich ligands are essential. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can be effective.[11][12] The choice of ligand can significantly impact the efficiency of the transmetalation and reductive elimination steps.[13]

  • Select Appropriate Base and Solvent System:

    • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is commonly used to activate the boronic acid.[11] The choice of base can influence the reaction rate and selectivity.

    • Solvent: A two-phase system with a polar aprotic solvent such as dioxane or dimethoxyethane (DME) and water is typical.[10]

Section 3: Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 4-bromobenzyl difluoropiperidine. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

  • Reaction Setup: In a glovebox, add the 4-bromobenzyl difluoropiperidine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the chosen phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[18]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-bromobenzyl difluoropiperidine.

  • Reaction Setup: To an oven-dried reaction vessel, add 4-bromobenzyl difluoropiperidine (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a 3:1 mixture of DME and water) followed by the aqueous base (e.g., 2 M Na₂CO₃, 3.0 equiv.).

  • Reaction: Heat the mixture to reflux (e.g., 85 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Section 4: Data Tables for Quick Reference

Table 1: Recommended Starting Conditions for Ligand and Base Screening in Buchwald-Hartwig Amination
Ligand FamilyExample LigandsRecommended BaseTypical Temperature (°C)Notes
Biarylphosphines BrettPhos, RuPhos, XPhosNaOtBu, LHMDS80 - 110Excellent for sterically hindered substrates.[18][20]
Ferrocenylphosphines cBRIDPK₂CO₃, Cs₂CO₃90 - 120Can be effective with weaker bases.
N-Heterocyclic Carbenes (NHCs) IPr, SImesK₃PO₄, NaOtBu80 - 110Offers high stability and activity.
Table 2: Common Solvents and Their Properties for Palladium-Catalyzed Reactions
SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Toluene 2.4111Good for dissolving nonpolar substrates; can facilitate catalyst stability.[19]
Dioxane 2.2101Aprotic, polar ether; widely used in both Suzuki and Buchwald-Hartwig reactions.[21]
Dimethylformamide (DMF) 36.7153Highly polar aprotic solvent; can accelerate Sₙ2-type reactions.[14]
Acetonitrile (MeCN) 37.582Polar aprotic solvent; can be beneficial for N-alkylation reactions.[14]

References

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available from: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available from: [Link]

  • Radical-Based Strategies for C-N Bond Formation - Research Explorer The University of Manchester. Available from: [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - RSC Publishing. Available from: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available from: [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. Available from: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI. Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Available from: [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - ResearchGate. Available from: [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases - IRIS - Unibo. Available from: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available from: [Link]

  • Effect on steric hindrance on nucleophiles : r/OrganicChemistry - Reddit. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. Available from: [Link]

  • Chemoselective Reactions of Functionalized Piperidines - DTIC. Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available from: [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]

  • Preparation of 4-bromobenzyl bromide - PrepChem.com. Available from: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available from: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

Sources

stability of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (also known as 1-(4-bromobenzyl)-4,4-difluoropiperidine). Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of this scaffold during acid-mediated synthetic steps and workups.

Mechanistic Overview: The Causality of Acid Stability

To predict how this molecule behaves in acidic media, we must analyze its three distinct functional zones:

  • The gem-Difluoropiperidine Core (Inductive pKa Shift): Fluorine is highly electronegative. The

    
     group exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework, pulling electron density away from the piperidine nitrogen. While unsubstituted piperidine has a pKa of ~11.2, the basic pKa of 4,4-difluoropiperidine drops significantly to approximately 8.2–8.5[1][2]. With the addition of the N-benzyl group, the pKa drops further to an estimated 6.5–7.5. Consequently, the nitrogen is less basic than standard aliphatic amines but will still quantitatively protonate in dilute aqueous acids (e.g., 1M HCl) to form a water-soluble ammonium salt. Crucially, the 
    
    
    
    group itself is not a masked ketone (like a ketal); it is thermodynamically and kinetically stable to acid hydrolysis.
  • The N-Benzyl Linkage (Kinetic Stability): The N-benzyl group is a robust protecting/structural moiety. Under standard Brønsted acidic conditions (e.g., TFA, HCl,

    
     at room temperature), the C–N bond remains completely intact. Cleavage (N-debenzylation) requires specific conditions, such as catalytic hydrogenolysis (Pd/C, 
    
    
    
    )[3], strong Lewis acids (e.g.,
    
    
    ), or harsh oxidative environments[4].
  • The 4-Bromophenyl Group: The aryl bromide is inert to standard acidic conditions and will not undergo hydrolysis.

Troubleshooting FAQs

Q: My product "disappeared" during the reaction workup after quenching with 1M HCl. Where did it go? A: It partitioned into the aqueous layer. Because 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a basic tertiary amine, quenching with HCl protonates the nitrogen. This forms a highly water-soluble hydrochloride salt, shifting the molecule out of your organic phase (DCM/EtOAc) and into the aqueous phase. Resolution: See Protocol A below to free-base and recover your compound.

Q: Can I run an acid-catalyzed reaction (e.g., Fischer esterification) on another part of a complex molecule containing this moiety? A: Yes, the 4-bromobenzyl and gem-difluoropiperidine groups are chemically stable to standard acid catalysts (like p-TsOH or


). However, the amine will be quantitatively protonated during the reaction. This salt formation will drastically alter the molecule's solubility (potentially causing it to crash out of non-polar solvents) and completely quench the nucleophilicity of the nitrogen.

Q: I heated the compound in concentrated HBr to remove a different protecting group, and LC-MS shows degradation. What happened? A: While stable to mild acids, harsh acidic conditions (like refluxing concentrated HBr) can induce N-debenzylation[5]. At elevated temperatures, the nitrogen is fully protonated (creating a good leaving group), and the bromide ion acts as a strong nucleophile. This triggers an


 attack at the benzylic position, cleaving the molecule into 4,4-difluoropiperidine and 4-bromobenzyl bromide. If you need to remove other protecting groups, opt for orthogonal, milder deprotection strategies.

Physicochemical Data & Stability Matrix

The following table summarizes the quantitative stability data and state-changes of the molecule across different acidic environments.

Parameter / ConditionValue / ObservationImplications for Handling & Workflow
pKa (Conjugate Acid) ~8.2 - 8.5 (Core Piperidine)[2]Requires slightly stronger acid to fully protonate compared to standard amines (e.g.,

).
State at pH < 6.0 Protonated (Ammonium salt)High aqueous solubility; poor solubility in hexanes/ether. Nitrogen is non-nucleophilic.
State at pH > 10.0 Free baseHigh organic solubility (DCM, EtOAc). Nitrogen is nucleophilic.
1M HCl (aq), 25°C, 24h Stable (>99% intact)Safe for standard reaction quenching and acidic workups.
Neat TFA, 25°C, 12h Stable (>99% intact)Safe for Boc-deprotection steps elsewhere on a larger scaffold.
Conc. HBr, Reflux, 4h Unstable (Degradation)[5]C–N bond cleavage (N-debenzylation). Avoid harsh hydrohalic refluxes.

Validated Experimental Protocols

Protocol A: Quantitative Acid-Base Recovery (Free-Basing)

Use this protocol to recover the compound if it has been accidentally extracted into an acidic aqueous layer during workup.

  • Phase Identification: Isolate the acidic aqueous phase containing the protonated 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine salt.

  • Thermal Control: Place the flask in an ice-water bath. Causality: Neutralization is highly exothermic; cooling prevents thermal degradation or solvent boil-off.

  • Basification: Slowly add 2M NaOH (aq) dropwise under vigorous stirring.

  • Self-Validation Step 1: Continue addition until the pH reaches 10–11. Verify using pH indicator strips. As the pH rises above the pKa, the solution will become visibly cloudy as the insoluble free base "oils out" or precipitates.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) (1/3 volume of the aqueous layer per extraction).

  • Self-Validation Step 2: Spot the combined organic layers on a TLC plate (20% EtOAc in Hexanes). Visualize under UV (254 nm) to confirm the presence of the UV-active bromophenyl-containing free base.

  • Isolation: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Synthesis of the Hydrochloride Salt for Stable Storage

Tertiary amines can slowly oxidize or degrade over time when stored as free bases. Converting to the HCl salt ensures long-term benchtop stability.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
     or Argon).
    
  • Salt Formation: Slowly add 1.05 equivalents of HCl in dioxane (4M) dropwise.

  • Self-Validation Step: A white precipitate will form immediately. Causality: The free base is highly soluble in ether, whereas the highly polar HCl salt is completely insoluble, driving an immediate precipitation reaction.

  • Isolation: Stir for 15 minutes, then filter the precipitate rapidly under vacuum. Wash the filter cake with cold anhydrous ether and dry under high vacuum for 4 hours.

Process Visualizations

G A Reaction Mixture (Contains Free Base) B Add 1M HCl (aq) Protonation of Amine A->B C Liquid-Liquid Extraction (Organic / Aqueous) B->C D Organic Layer (Neutral Impurities) C->D Discard/Keep E Aqueous Layer (Ammonium Salt) C->E Product Here F Basify with NaOH (pH > 10) Free-Base Regeneration E->F G Extract with DCM/EtOAc (Product Recovery) F->G

Workflow for acid-base extraction and recovery of the difluoropiperidine derivative.

G A 1-[(4-Bromophenyl)methyl]- 4,4-difluoropiperidine B Mild Aqueous Acid (HCl, TFA, H2SO4) A->B C Harsh Acid / Oxidant (e.g., refluxing HBr, CAN) A->C D Protonated Ammonium Salt (Stable, Water Soluble) B->D Reversible E N-Debenzylation (C-N Cleavage) C->E Irreversible F 4,4-Difluoropiperidine + 4-Bromobenzyl derivative E->F

Chemical stability and potential degradation pathways under varying acidic conditions.

References

  • [1] ChemicalBook. "4,4-DIFLUOROPIPERIDINE". ChemicalBook CAS DataBase. URL:

  • [4] ACS Publications. "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide". Organic Letters. URL:

  • [2] PubChem - NIH. "4,4-Difluoropiperidine | C5H9F2N | CID 2758352". National Center for Biotechnology Information. URL:

  • [3] PMC - NIH. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon". PubMed Central. URL:

  • [5] Benchchem. "Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine". Benchchem Technical Resources. URL:

Sources

Technical Support Center: Crystallization of 1-(4-bromobenzyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 1-(4-bromobenzyl)-4,4-difluoropiperidine (CAS: 494773-06-7) .

This molecule presents unique physicochemical behaviors driven by its highly lipophilic 4-bromobenzyl moiety and the strong electron-withdrawing nature of the geminal difluoro group. Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and mechanistic workflows to ensure high-purity isolation.

Part 1: Physicochemical Data & Solvent Compatibility

Before designing a crystallization process, it is critical to understand the intrinsic properties of the molecule. The table below summarizes the structural impacts on phase behavior and solvent selection.

PropertyValueMechanistic Impact on Crystallization
Chemical Name 1-(4-bromobenzyl)-4,4-difluoropiperidine-
CAS Number 494773-06-7-
Molecular Weight 290.15 g/mol -
Estimated LogP ~3.8High lipophilicity drives high solubility in non-polar solvents. The free base is highly prone to "oiling out" (Liquid-Liquid Phase Separation) in aqueous mixtures.
Estimated pKa ~6.5 - 7.5The highly electronegative 4,4-difluoro group exerts a strong inductive pull, significantly reducing the basicity of the piperidine nitrogen. Requires strong acids for stable salt formation.
Recommended Solvents EtOAc, Heptane, MTBE, IPAAnhydrous binary systems (e.g., EtOAc/Heptane) are required for the free base. Moderately polar solvents (IPA) are ideal for reactive salt crystallization.
Part 2: Troubleshooting & FAQs

Q1: My free base consistently "oils out" upon cooling instead of forming a crystalline slurry. How do I force nucleation? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before a rigid crystal lattice can form[1]. For 1-(4-bromobenzyl)-4,4-difluoropiperidine, the bulky, lipophilic 4-bromobenzyl group disrupts efficient crystal packing, lowering the melting point and favoring LLPS—especially if you are using mixed polar/aqueous solvents (like EtOH/Water). Solution: Abandon cooling crystallization in polar mixtures. Shift to an anti-solvent crystallization using a completely anhydrous system (Ethyl Acetate/Heptane). Keep the temperature strictly above the binodal curve until supersaturation is reached, then introduce seed crystals to bypass the high energy barrier of primary nucleation before dosing the anti-solvent.

Q2: I am attempting to form the tartrate salt, but the yield is extremely low and the product is a gummy residue. Why is the salt not precipitating? A: This is a direct consequence of the molecule's electronic structure. The geminal difluoro group at the 4-position exerts a strong electron-withdrawing inductive effect across the piperidine ring. This significantly lowers the pKa of the tertiary amine compared to an unsubstituted piperidine. Weak organic acids like tartaric acid (pKa1 ~2.98) do not provide a sufficient ΔpKa (ideally > 3) to ensure complete proton transfer and stable ionic lattice formation[2]. Solution: You must utilize a stronger acid to drive complete protonation. Hydrochloric acid (HCl) or methanesulfonic acid (MSA) are required. Reactive crystallization of the HCl salt is the industry standard for this specific scaffold[3].

Q3: How can I prevent agglomeration and solvent entrapment during the reactive crystallization of the HCl salt? A: Reactive crystallization often generates massive localized supersaturation at the point of acid addition, leading to rapid, uncontrolled primary nucleation and severe agglomeration[4]. Solution: Implement a "split-dose" strategy. Add 30% of the acid to induce a controlled primary nucleation event, then age the slurry for 30 minutes . This aging period relieves the supersaturation by allowing the initial nuclei to grow into well-defined crystals. Once the supersaturation is consumed, dose the remaining 70% of the acid slowly. The existing crystals will act as a seed bed, promoting secondary nucleation and crystal growth over agglomeration[5].

Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By controlling the supersaturation trajectory, these protocols ensure high purity and optimal particle size distribution.

Protocol A: Anti-Solvent Crystallization of the Free Base

Use this protocol to isolate the neutral compound while avoiding Liquid-Liquid Phase Separation.

  • Dissolution: Suspend crude 1-(4-bromobenzyl)-4,4-difluoropiperidine in minimal Ethyl Acetate (approx. 3.5 volumes relative to input mass) and heat to 45°C until complete dissolution is achieved.

  • Polish Filtration: Pass the solution through a pre-warmed 0.45 µm PTFE membrane. Rationale: This removes heterogeneous impurities (dust, metal particulates) that could trigger premature, uncontrolled nucleation.

  • Cooling & Seeding: Cool the solution to 25°C at a controlled rate of 0.5°C/min. Add 1% w/w of pure free base seed crystals. Hold the system for 30 minutes to allow the seed bed to mature and stabilize.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose Heptane (10-12 volumes) linearly over 4 hours. Rationale: A slow, linear addition maintains the supersaturation level within the metastable zone, driving crystal growth on the seed bed rather than crashing out as an oil.

  • Isolation: Cool the resulting slurry to 0-5°C, hold for 2 hours to maximize yield, and filter. Wash the cake with cold Heptane (2 volumes) and dry under vacuum at 30°C to constant weight.

Protocol B: Reactive Crystallization of the Hydrochloride (HCl) Salt

Use this protocol to generate a highly stable, highly crystalline pharmaceutical salt.

  • Dissolution: Dissolve the free base in Isopropanol (IPA) (5 volumes) at 20°C.

  • Acid Preparation: Prepare a stoichiometric equivalent (1.05 eq) of 4M HCl in Dioxane (or IPA·HCl).

  • Primary Nucleation (Split-Dose): Slowly dose 30% of the acid solution over 15 minutes with moderate agitation. The localized supersaturation will induce primary nucleation[4].

  • Slurry Aging: Once a hazy slurry forms, halt the acid addition and age the mixture for 30 minutes. Rationale: This critical step relieves supersaturation, preventing the formation of amorphous aggregates and ensuring the remaining acid contributes to crystal growth.

  • Secondary Dosing: Dose the remaining 70% of the acid linearly over 2 hours.

  • Isolation: Cool the slurry to 5°C, filter, and wash with cold Methyl tert-butyl ether (MTBE) (2 volumes). Dry under vacuum at 40°C.

Part 4: Mechanistic Workflow Visualization

CrystallizationWorkflow Start Crude 1-(4-bromobenzyl)- 4,4-difluoropiperidine Decision Target Solid Form? Start->Decision FB_Path Free Base Decision->FB_Path Salt_Path Hydrochloride Salt Decision->Salt_Path FB_Step1 Dissolve in EtOAc (3.5 vol) Polish Filter at 45°C FB_Path->FB_Step1 Salt_Step1 Dissolve in IPA (5 vol) at 20°C Salt_Path->Salt_Step1 FB_Step2 Cool to 25°C Add 1% w/w Seed Crystals FB_Step1->FB_Step2 FB_Step3 Dose Heptane (Anti-solvent) Linear addition over 4h FB_Step2->FB_Step3 FB_End Filter & Dry Pure Free Base FB_Step3->FB_End Salt_Step2 Reactive Crystallization: Dose 30% HCl in Dioxane Salt_Step1->Salt_Step2 Salt_Step3 Age Slurry for 30 min Dose remaining 70% HCl Salt_Step2->Salt_Step3 Salt_End Filter & Wash (MTBE) Pure HCl Salt Salt_Step3->Salt_End

Decision tree and workflow for the crystallization of 1-(4-bromobenzyl)-4,4-difluoropiperidine.

References
  • Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittain - Routledge.
  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt | Crystal Growth & Design - ACS Publications.
  • Development of a reactive slurry salt crystallization to improve solid properties and process performance and scalability | Request PDF - ResearchGate.
  • Templated Reactive Crystallization of Active Pharmaceutical Ingredient in Hydrogel Microparticles Enabling Robust Drug Product P - MIT.
  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo.

Sources

Technical Support Center: Troubleshooting Difluoropiperidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when attempting to couple fluorinated N-heterocycles. While difluoropiperidines (such as 3,3-difluoro- and 4,4-difluoropiperidine) are highly privileged motifs in drug discovery for improving metabolic stability and lipophilicity, their unique electronic and steric properties often wreak havoc on standard C-N bond-forming protocols.

This guide provides a self-validating, mechanistic approach to troubleshooting Buchwald-Hartwig cross-couplings and Nucleophilic Aromatic Substitutions (SNAr) involving these deactivated amines.

Diagnostic Workflow for Low Conversion Rates

G Start Low Conversion Detected (Difluoropiperidine Coupling) ReactionType Identify Coupling Mechanism Start->ReactionType SNAr SNAr Pathway ReactionType->SNAr Buchwald Buchwald-Hartwig Cross-Coupling ReactionType->Buchwald SNAr_Issue Check Aryl Electrophilicity & Solvent Polarity SNAr->SNAr_Issue Buchwald_Issue Check Ligand & Base (Amine is deactivated) Buchwald->Buchwald_Issue SNAr_Fix Use DMSO/NMP Increase Temp to 100°C Add Cs2CO3 or KOH SNAr_Issue->SNAr_Fix Buchwald_Fix Switch to BrettPhos/RuPhos Pd G3/G4 Precatalysts Use NaOtBu or Cs2CO3 Buchwald_Issue->Buchwald_Fix

Diagnostic decision tree for resolving low conversion in difluoropiperidine coupling.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does the addition of a gem-difluoro group severely reduce my coupling yields compared to unsubstituted piperidine? A1: The root cause is the strong electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atoms. This effect pulls electron density away from the piperidine nitrogen, drastically lowering its basicity and nucleophilicity [2]. For context, unsubstituted piperidine has a pKa of ~11.2. The introduction of a 4,4-difluoro group drops the pKa to ~7.3, and a 3,3-difluoro group plummets it to ~5.9 [6].

  • In SNAr: The initial nucleophilic attack on the aryl halide is the rate-determining step. A less nucleophilic amine significantly increases the activation energy barrier, stalling the reaction[4].

  • In Buchwald-Hartwig: The amine must coordinate to the palladium center and undergo deprotonation. Deactivated amines struggle to displace the halide/ligand on the Pd(II) intermediate, leading to catalyst resting states that are prone to degradation (e.g., off-cycle Pd black formation).

Q2: Does the position of the difluoro group (3,3- vs. 4,4-) require different troubleshooting strategies? A2: Absolutely. While 4,4-difluoropiperidine is primarily deactivated electronically, 3,3-difluoropiperidine suffers from both severe electronic deactivation (due to closer proximity to the nitrogen) and steric hindrance [6]. The axial fluorine in the 3-position creates a 1,3-diaxial-like steric clash during the transition state of metal coordination. For 3,3-difluoropiperidines, you cannot rely on standard bidentate ligands like BINAP; you must transition to highly sterically accommodating, electron-rich monodentate dialkylbiaryl phosphine ligands (e.g., BrettPhos) [5].

Q3: I am observing a lot of unreacted aryl halide and some dehalogenated byproduct in my Buchwald-Hartwig reaction. What is happening? A3: This is a classic symptom of stalled reductive elimination or failed amine coordination. If the difluoropiperidine cannot bind to the Pd(II)-aryl complex fast enough, the intermediate can undergo β-hydride elimination (if alkoxide bases are present) or protodehalogenation. The solution is to use a more reactive precatalyst (like Pd G3/G4 palladacycles) to ensure rapid generation of the active Pd(0) species, combined with a ligand that accelerates C-N bond formation [5].

Part 2: Troubleshooting Guide & Data Synthesis

To systematically resolve low conversion rates, you must match the reaction parameters to the specific electronic and steric demands of your fluorinated amine.

Table 1: Quantitative Basicity and Optimization Parameters
Amine SubstrateApprox. pKaSteric HindranceRecommended Pd LigandRecommended Base (SNAr)Recommended Solvent
Piperidine 11.2LowBINAP, XantPhosK₂CO₃, DIPEAToluene, DMF
4,4-Difluoropiperidine 7.3Low-ModerateRuPhos, XantPhosCs₂CO₃, KOH[3]Dioxane, DMSO
3,3-Difluoropiperidine 5.9HighBrettPhos, tBuBrettPhosNaOtBu, LiHMDSToluene, NMP
Key Interventions for Low Conversion:
  • Precatalyst Selection: Abandon Pd₂(dba)₃ / Pd(OAc)₂ mixtures. The dibenzylideneacetone (dba) ligand can act as an electron-withdrawing sponge, further hindering the oxidative addition of deactivated amines. Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts, which rapidly generate the active monoligated Pd(0) species under mild conditions [5].

  • Base Strength vs. Functional Group Tolerance: While NaOtBu is excellent for driving the deprotonation of deactivated amines in cross-coupling, it can cause side reactions if your aryl halide has base-sensitive functional groups (e.g., esters). In such cases, use Cs₂CO₃ but increase the reaction temperature to 100–110 °C.

  • Aqueous Micellar SNAr: If traditional polar aprotic solvents fail for SNAr, consider using aqueous micellar conditions (e.g., HPMC in water) with KOH. The hydrophobic effect concentrates the electrophile and the difluoropiperidine within the micelle core, artificially increasing the local concentration and driving the reaction forward despite poor intrinsic nucleophilicity [3].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure the causality of the reaction is maintained.

Protocol A: Optimized Buchwald-Hartwig Coupling for 3,3-Difluoropiperidine

Designed to overcome high steric hindrance and low nucleophilicity.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3,3-Difluoropiperidine hydrochloride (1.5 equiv)

  • BrettPhos Pd G3 (0.02–0.05 equiv, 2–5 mol%) [5]

  • BrettPhos ligand (0.02–0.05 equiv, 2–5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv; accounts for the HCl salt of the amine)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions (argon atmosphere), add the aryl halide, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu to an oven-dried vial equipped with a magnetic stir bar.

    • Causality Checkpoint: The 1:1 ratio of Pd G3 to free BrettPhos ligand is critical to prevent the formation of unreactive bis-ligated Pd species.

  • Amine Addition: Add 3,3-difluoropiperidine hydrochloride to the vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously for 4–12 hours.

    • Causality Checkpoint: The reaction mixture should turn from a pale yellow to a deep red/brown, indicating the generation of the active Pd(0) species and subsequent oxidative addition. If the solution turns black within 10 minutes, the catalyst has decomposed (likely due to oxygen ingress or wet solvent).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: High-Yield SNAr of 4,4-Difluoropiperidine

Designed to force coupling with moderately electron-deficient aryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4,4-Difluoropiperidine (1.2 equiv) [4]

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous DMSO (0.5 M)

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the aryl halide and finely powdered Cs₂CO₃.

  • Solvent & Amine: Add anhydrous DMSO followed by 4,4-difluoropiperidine.

    • Causality Checkpoint: DMSO is chosen over DMF to avoid potential dimethylamine impurities (from DMF degradation at high temps) which are highly nucleophilic and will outcompete the deactivated difluoropiperidine.

  • Reaction: Seal the vial and heat conventionally at 110 °C for 16 hours, or via microwave irradiation at 130 °C for 45 minutes.

  • Workup: Cool the mixture and quench with water (5 volumes relative to DMSO) to precipitate the product. If the product does not precipitate, extract with EtOAc (3x), wash the combined organic layers with brine (5x) to remove residual DMSO, dry over Na₂SO₄, and concentrate.

References

  • Source: PMC (nih.gov)
  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines Source: ResearchGate URL
  • Source: The Royal Society of Chemistry (rsc.org)
  • 18F-Difluoromethyl(ene)
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics URL
  • Preparation of all-cis-(multi)

optimizing reaction temperature for 4-bromobenzyl substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the chemoselective functionalization of bifunctional building blocks.

4-Bromobenzyl bromide is a classic example: it features a highly reactive benzylic bromide and a relatively inert aryl bromide. While the benzylic position is primed for


 nucleophilic substitution, improper thermal management can lead to a cascade of undesirable side reactions, including over-alkylation, competitive E2 elimination, and premature degradation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize the reaction temperature for your specific substitution workflows.

Mechanistic Causality: The Role of Thermal Kinetics

The substitution of 4-bromobenzyl bromide relies on a delicate balance between the activation energy (


) required for the desired 

pathway and the thermal thresholds that trigger competing side reactions. The benzylic carbon is highly electrophilic, making it susceptible to attack by amines, alkoxides, and thiolates.

However, at elevated temperatures (>90°C), the base present in the reaction mixture can induce the elimination of HBr, leading to polymeric materials, or cause the nucleophile to attack the already substituted product (over-alkylation). Conversely, insufficient thermal energy (<50°C) stalls the reaction, leaving unreacted starting material that complicates downstream purification.

Mechanism Reactant 4-Bromobenzyl Bromide + Nucleophile TempLow Low Temp (<50°C) Reactant->TempLow TempOpt Optimal Temp (70-80°C) Reactant->TempOpt TempHigh High Temp (>90°C) Reactant->TempHigh SN2_Slow Slow SN2 Pathway Incomplete Conversion TempLow->SN2_Slow SN2_Opt Efficient SN2 Substitution Desired Product TempOpt->SN2_Opt SideRxn E2 Elimination / Homocoupling Over-alkylation TempHigh->SideRxn

Temperature-dependent mechanistic divergence in benzylic substitution.

Troubleshooting FAQs

Q1: Why is my nucleophilic substitution of 4-bromobenzyl bromide sluggish at room temperature? A1: The reaction kinetics are strictly governed by the activation energy (


) of the 

transition state. While the benzylic carbon is highly electrophilic, the steric bulk of your specific nucleophile (e.g., a secondary amine or a bulky phenoxide) can significantly raise this barrier. At room temperature (20–25°C), the thermal energy of the system is insufficient to overcome this barrier efficiently, resulting in stalled conversion. Gradually increasing the temperature to the1[1] provides the necessary kinetic push to drive the reaction forward.

Q2: I am observing a low yield and high impurities when refluxing my Williamson ether synthesis at 110°C. Is the temperature the culprit? A2: Yes. At temperatures exceeding 90°C, you enter a regime where thermodynamic side reactions outcompete the desired kinetic


 pathway. Elevated temperatures promote base-catalyzed E2 elimination of HBr from the benzylic position, leading to polymeric degradation. Furthermore, ambident nucleophiles (like phenoxide ions) may undergo competitive C-alkylation instead of the desired O-alkylation under harsh thermal conditions[1].

Q3: How does temperature control prevent over-alkylation when reacting primary amines with 4-bromobenzyl bromide? A3: Over-alkylation is a classic thermal and stoichiometric challenge. The newly formed secondary amine product is often more nucleophilic than the starting primary amine. If the reaction temperature is too high, the kinetic energy allows this secondary amine to rapidly attack unreacted 4-bromobenzyl bromide, forming unwanted tertiary amines. To mitigate this, maintain the reaction at lower temperatures (e.g., strictly at or below room temperature) during the initial electrophile addition, or pivot to a two-step reductive amination protocol using 2[2], which bypasses the over-alkylation risk entirely.

Quantitative Benchmarking: Temperature vs. Reaction Profile

Data derived from the Williamson ether synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde[1].

Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (%)Mechanistic Observations
50 2445>98Insufficient thermal energy; incomplete conversion of starting materials.
70 1285>97Optimal kinetic balance; high conversion with minimal side products.
90 69295Accelerated kinetics; slight increase in competitive C-alkylation impurities.
110 48088Thermodynamic shift; significant formation of E2 elimination byproducts.

Self-Validating Experimental Protocol: N-Alkylation

Objective: Synthesize N-(4-Bromobenzyl)-N-ethylethanamine via direct


 alkylation.
Causality Focus:  Stepwise temperature ramping prevents thermal runaway and limits over-alkylation.

Step 1: Nucleophile Activation & System Purging

  • Action: To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents). Stir at room temperature (20–25°C) for 15 minutes.

  • Causality:

    
     acts as a mild, insoluble base to scavenge the HBr byproduct, preventing the protonation of the amine nucleophile without inducing E2 elimination.
    
  • Validation Checkpoint 1: The suspension should remain easily stirrable. A highly viscous mixture indicates moisture ingress leading to carbonate clumping.

Step 2: Electrophile Introduction

  • Action: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature below 30°C.

  • Causality: 4-Bromobenzyl bromide is a highly reactive 3[3]. Dropwise addition keeps the steady-state concentration of the electrophile low, suppressing exothermic spikes and homocoupling side reactions.

  • Validation Checkpoint 2: Monitor the internal temperature. A thermal spike of >5°C indicates the addition rate is too fast and must be slowed.

Step 3: Thermal Activation (The Kinetic Push)

  • Action: Attach a reflux condenser and gradually heat the reaction mixture to 82°C (reflux)[2]. Maintain for 12–18 hours.

  • Causality: Refluxing provides the necessary activation energy to drive the

    
     substitution to completion, overcoming the steric hindrance of the secondary amine.
    
  • Validation Checkpoint 3: Perform TLC (Hexanes:EtOAc) every 4 hours. The reaction is self-validating when the UV-active spot corresponding to 4-bromobenzyl bromide (

    
     ~0.8) completely disappears.
    

Step 4: Quenching & Isolation

  • Action: Cool the mixture to room temperature. Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Causality: Cooling halts the kinetic progression before concentration, preventing heat-induced degradation of the product in the absence of solvent.

Workflow Optimization Logic

TempOpt Start Initiate 4-Bromobenzyl Substitution Screen Initial Screen at 70°C (Monitor via TLC/HPLC) Start->Screen Eval Evaluate Conversion & Purity Screen->Eval LowConv Low Conversion / Sluggish Eval->LowConv <50% yield HighImp High Impurities / Over-alkylation Eval->HighImp >5% byproducts Opt Optimal Yield (>85%) & High Purity Eval->Opt Target met IncTemp Increase to 80-90°C Check for Elimination LowConv->IncTemp IncTemp->Eval DecTemp Decrease to 50-60°C Extend Reaction Time HighImp->DecTemp DecTemp->Eval Isolate Proceed to Work-up & Isolation Opt->Isolate

Workflow for empirical temperature optimization in 4-bromobenzyl substitutions.

References

  • Managing reaction temperature for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis | Benchchem | 1

  • Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine | Benchchem | 2

  • 4-Bromobenzyl bromide 589-15-1 wiki | Guidechem | 3

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-bromobenzyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-bromobenzyl)-4,4-difluoropiperidine, a compound of interest due to its fluorinated piperidine and brominated benzyl moieties which are common in modern medicinal chemistry.

This document moves beyond a simple cataloging of fragments, offering a comparative analysis grounded in the fundamental principles of mass spectrometry. By dissecting the fragmentation of this molecule, we can better understand the interplay of its structural components and predict the behavior of related compounds.

The Structural Context: Predicting Fragmentation Hotspots

The fragmentation of 1-(4-bromobenzyl)-4,4-difluoropiperidine in a mass spectrometer is not a random event but a predictable cascade of bond cleavages driven by the stability of the resulting fragments. The structure of the parent molecule presents several key features that will dictate its fragmentation pathways: the basic nitrogen of the piperidine ring, the labile benzylic C-N bond, the electronegative fluorine atoms, and the bromine atom on the aromatic ring.

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M⁺˙). The location of the initial charge, often on the nitrogen atom due to its lone pair of electrons, will initiate a series of fragmentation events.[1]

Primary Fragmentation Pathways

The major fragmentation pathways for 1-(4-bromobenzyl)-4,4-difluoropiperidine are anticipated to be dominated by the formation of stable carbocations and resonance-stabilized structures.

A predominant fragmentation mechanism for amines is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] For the target molecule, the most significant alpha-cleavage event is the scission of the benzylic C-N bond. This cleavage is particularly favored as it leads to the formation of a highly stable substituted tropylium ion. The tropylium ion is a seven-membered aromatic ring cation that is frequently observed in the mass spectra of compounds containing a benzyl group.[4][5][6][7]

Another key fragmentation pathway involves the piperidine ring itself. Cleavage of the C-C bond within the piperidine ring, also a form of alpha-cleavage, can lead to the formation of a stable iminium ion.[1] The presence of two fluorine atoms on the C4 position will influence the subsequent fragmentation of these piperidine-derived ions.

The bromine atom serves as a distinctive marker due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in a characteristic "M+2" peak for all bromine-containing fragments, providing a clear signature for these ions in the mass spectrum.

Visualizing the Fragmentation Cascade

To illustrate the predicted fragmentation pathways of 1-(4-bromobenzyl)-4,4-difluoropiperidine, the following diagram outlines the key bond cleavages and resulting fragment ions.

fragmentation_pathway cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage (Ring) M 1-(4-bromobenzyl)-4,4-difluoropiperidine [M]⁺˙ m/z 289/291 F1 4-Bromotropylium ion m/z 169/171 M->F1 Loss of C5H8F2N• F2 Iminium ion m/z 260/262 M->F2 Loss of C2H5• F3 Tropylium ion m/z 91 F1->F3 Loss of Br• R1 4,4-Difluoropiperidine radical F4 [C6H10F2N]⁺ m/z 134 F2->F4 Loss of C7H6Br• R2 Ethyl radical

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Purity in Fluorinated Piperidine Synthesis

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. The strategic introduction of fluorine into this scaffold often enhances metabolic stability, binding affinity, and lipophilicity, making fluorinated piperidine intermediates highly valuable building blocks in drug discovery. However, the very properties that make them desirable also introduce significant analytical challenges.

The quality of an Active Pharmaceutical Ingredient (API) is not determined at the final step; it is forged in the quality of its preceding intermediates.[1] Regulatory bodies, under guidelines like ICH Q11, emphasize that a robust understanding of impurity profiles must begin early in development to mitigate downstream risks. For researchers, scientists, and drug development professionals, a well-designed High-Performance Liquid Chromatography (HPLC) method is not merely a quality control checkpoint but a critical decision-making tool that informs process optimization, route selection, and ultimately, regulatory success.[1][2]

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of fluorinated piperidine intermediates. We will move beyond rote protocols to explain the causal chemistry behind method selection, empowering you to develop robust, self-validating analytical systems for this challenging class of compounds.

Core Analytical Challenges: Navigating the Nuances of Fluorinated Piperidines

Developing a reliable HPLC method requires a foundational understanding of the analyte's inherent chemical properties. Fluorinated piperidines present a trifecta of common analytical hurdles:

  • The Basic Piperidine Nitrogen: The basicity of the piperidine nitrogen is the primary source of poor chromatographic performance on traditional silica-based columns. Residual silanol groups (Si-OH) on the stationary phase surface are acidic and can engage in strong, secondary ionic interactions with the protonated amine, leading to significant peak tailing and poor resolution.[3]

  • The Influence of Fluorine: The high electronegativity of fluorine atoms can create strong molecular dipoles and alter the analyte's interaction with the stationary phase in ways not governed by simple hydrophobicity. This often results in unique, and sometimes unpredictable, selectivity.

  • Lack of a Strong UV Chromophore: Many foundational piperidine intermediates lack a suitable chromophore for sensitive UV detection.[4] This necessitates either the use of universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) or a pre-column derivatization step to attach a UV-active moiety.[4][5]

  • Prevalent Chirality: The therapeutic activity of piperidine-based drugs is often stereospecific. Consequently, many intermediates are chiral, demanding enantioselective analytical methods to quantify enantiomeric purity.[6]

Comparative Guide to HPLC Methodologies

No single HPLC method is universally optimal. The choice depends on the specific polarity, fluorine content, and isomeric complexity of the intermediate. We will compare three primary approaches: traditional Reversed-Phase (RP-HPLC) on C18, RP-HPLC on fluorinated phases, and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Workhorse: Reversed-Phase HPLC on C18 with Ion-Pairing

The C18 column is the most ubiquitous stationary phase in HPLC, separating compounds primarily based on hydrophobic interactions.[7] While it is a logical starting point, its application to fluorinated piperidines is rarely straightforward due to the challenges of basicity and polarity.

The Causality of Experimental Choices:

  • Peak Tailing Mitigation: To achieve symmetrical peaks, the secondary interactions between the basic piperidine and acidic silanols must be suppressed. This is typically achieved in one of two ways:

    • Low pH Mobile Phase: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) ensures the piperidine nitrogen is consistently protonated (positively charged) and simultaneously suppresses the ionization of the surface silanols, minimizing the strong ionic interaction.[3]

    • Ion-Pairing: For highly polar piperidines that exhibit poor retention even at low pH, an ion-pairing reagent is added to the mobile phase. These reagents, such as heptafluorobutyric acid (HFBA), are amphiphilic molecules with an ionic head and a hydrophobic tail.[8] The ionic head forms a neutral ion-pair with the protonated analyte, while the hydrophobic tail increases the complex's affinity for the C18 stationary phase, thereby enhancing retention and improving peak shape.[9][10][11]

Experimental Protocol: RP-HPLC with Ion-Pairing for a Fluorinated Piperidine Intermediate

  • Column Selection: A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Heptafluorobutyric Acid (HFBA) in HPLC-grade acetonitrile.

    • Scientist's Note: HFBA is a strong ion-pairing agent that also introduces fluorine, which can have favorable interactions with fluorinated analytes. Ensure the reagent is fully dissolved and the mobile phase is degassed before use.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5-10 µL

    • Detection: If the analyte has a chromophore (e.g., an attached phenyl ring), use UV detection at an appropriate wavelength (e.g., 239 nm).[12] If not, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is required.[8]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% HFBA) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.

Workflow: RP-HPLC with Ion-Pairing

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve & Filter Sample Inject Inject Sample Sample->Inject MP_A Prepare Mobile Phase A (0.1% HFBA in Water) MP_A->Inject MP_B Prepare Mobile Phase B (0.1% HFBA in ACN) MP_B->Inject Column C18 Column (40°C, 1.0 mL/min) Inject->Column Gradient Gradient Elution Column->Gradient Detect Detection (UV/CAD/MS) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Report Calculate Purity (% Area) Integrate->Report

Caption: Workflow for RP-HPLC with Ion-Pairing.

The Specialist: Reversed-Phase HPLC with Pentafluorophenyl (PFP) Phases

For more complex separations, especially those involving positional isomers or multiple fluorine atoms, a Pentafluorophenyl (PFP) stationary phase offers alternative selectivity that can be game-changing.

The Causality of Experimental Choices:

  • Multiple Interaction Mechanisms: Unlike C18 phases, which rely almost exclusively on hydrophobic interactions, PFP phases are capable of a suite of different interactions. The electron-rich fluorine atoms on the phenyl ring enable dipole-dipole, π-π, and hydrogen bonding interactions.[3] Furthermore, PFP phases exhibit a significant capacity for ion-exchange, which is highly beneficial for retaining and separating basic analytes like piperidines.[13] This multimodal separation mechanism provides a powerful tool for resolving closely related impurities that may co-elute on a C18 column.[14][15]

Experimental Protocol: PFP-Based RP-HPLC

  • Column Selection: A Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Scientist's Note: Formic acid is an excellent, MS-compatible mobile phase modifier that protonates the basic analyte, enabling favorable ion-exchange interactions with the PFP phase.

  • HPLC Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV or MS.

    • Gradient Program: (Adjust based on analyte retention)

      • 0-1 min: 5% B

      • 1-10 min: 5% to 60% B

      • 10-12 min: 60% to 95% B

      • 12-14 min: 95% B

      • 14-14.5 min: 95% to 5% B

      • 14.5-18 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve & Filter Sample Inject Inject Sample Sample->Inject MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) MP_A->Inject MP_B Prepare Mobile Phase B (0.1% Formic Acid in ACN) MP_B->Inject Column PFP Column (35°C, 1.2 mL/min) Inject->Column Gradient Gradient Elution Column->Gradient Detect Detection (UV/MS) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Report Calculate Purity (% Area) Integrate->Report

Caption: Workflow for HILIC Analysis.

Performance Comparison at a Glance

ParameterRP-HPLC (C18 + Ion Pair)RP-HPLC (PFP)HILIC
Primary Interaction Hydrophobic, Ion-PairingMixed-Mode (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange)Partitioning, Hydrogen Bonding
Selectivity Good for general purpose, relies on hydrophobicity.Excellent for isomers, fluorinated, and basic compounds. [3][14]Orthogonal to RP, based on polarity. [16]
Peak Shape for Bases Can be poor; highly dependent on ion-pair agent and pH.Generally excellent due to strong ion-exchange character. [13]Good, but sensitive to buffer choice and sample solvent.
Retention of Polar Analytes Poor to moderate; requires ion-pairing for retention. [11]Moderate; better than C18 but still limited.Excellent; designed for highly polar compounds. [17]
MS Compatibility Moderate; non-volatile ion-pair salts can cause source contamination. Volatile reagents (HFBA, PFFA) are better. [9]Excellent with volatile modifiers like formic acid.Excellent due to high organic content aiding desolvation. [18]
Best For... Initial screening; moderately polar basic intermediates.Complex mixtures, positional isomers, fluorinated analogues.Highly polar intermediates that are unretained in RP modes.

Special Consideration: Chiral Purity Analysis

For chiral fluorinated piperidines, determining enantiomeric excess is paramount. As many simple intermediates lack a chromophore, a pre-column derivatization step is often a prerequisite for sensitive UV detection in chiral HPLC. [5][6] A common strategy involves reacting the piperidine's secondary amine with a chiral derivatizing agent that contains a strong chromophore, such as p-toluenesulfonyl chloride (tosyl chloride). [6]This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (like C18 or PFP). Alternatively, and more commonly, the derivatization simply adds a UV tag, and the resulting N-tosylated enantiomers are then separated on a Chiral Stationary Phase (CSP). [19]

Conclusion: A Strategic Approach to Method Development

The successful purity analysis of fluorinated piperidine intermediates is not a matter of finding a single "best" method, but of applying a logical, evidence-based strategy. The development process should be viewed as an investigation, beginning with an assessment of the analyte's fundamental properties—polarity, basicity, and UV absorbance.

  • Start with Reversed-Phase: A C18 column with an acidic mobile phase is a logical first step for most intermediates. If retention is poor or peak shape is unacceptable, introduce a volatile ion-pairing agent like HFBA.

  • Employ Orthogonal Selectivity: If the C18 method fails to resolve critical impurities, a PFP column is the next logical choice. Its unique, multi-modal retention mechanism frequently provides the necessary selectivity.

  • Reserve HILIC for the Unretained: For highly polar intermediates that elute in the void volume of any reversed-phase system, HILIC is the essential problem-solver.

By understanding the causality behind these chromatographic techniques, researchers can move beyond simple method replication and toward the intelligent design of robust, reliable, and defensible analytical methods that ensure the quality and integrity of these vital pharmaceutical building blocks.

References

  • Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Regis Technologies. Ion Pairing Reagents and Buffers.
  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities.
  • Loba Chemie. Ion Pairing Reagents For Hplc.
  • Spectrum Chemical. Ion-Pair Reagents for HPLC.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography.
  • Journal of Separation Science. Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines.
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
  • Dr. Maisch. HILIC.
  • Chromatography Today. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Benchchem. troubleshooting poor resolution in HPLC analysis of fluorinated piperidines.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

Sources

Modulating Lipophilicity and Basicity: A Comparative Guide to Piperidine and Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs. However, its high basicity often leads to suboptimal pharmacokinetic properties, including poor membrane permeability, high plasma protein binding, and hERG liability. Replacing a standard piperidine with a gem-difluorinated analog (e.g., 3,3-difluoropiperidine or 4,4-difluoropiperidine) is a privileged bioisosteric strategy.

This guide provides an objective, data-driven comparison of piperidine and its difluorinated analogs. By analyzing the causal relationship between topological fluorination, pKa modulation, and effective lipophilicity (LogD), this document serves as a strategic resource for researchers optimizing CNS penetration and metabolic stability in drug development.

The Mechanistic Causality: Inductive Effects on Basicity and Lipophilicity

To understand the performance differences between these analogs, one must distinguish between intrinsic lipophilicity (LogP) —the partitioning of the neutral molecule—and effective lipophilicity (LogD) —the partitioning of the molecule at a specific pH (typically physiological pH 7.4).

Adding fluorine atoms to an aliphatic ring does not simply make the molecule "greasier." In fact, the highly polarized C–F bond can sometimes slightly decrease intrinsic LogP. The true power of gem-difluorination lies in its profound electron-withdrawing inductive effect (-I) .

Fluorine pulls electron density away from the basic secondary amine. The magnitude of this effect is strictly dependent on the topological distance (number of bonds) between the fluorine atoms and the nitrogen center:

  • Piperidine: Lacks electron-withdrawing groups, resulting in a highly basic amine (pKa ~11.1)[1]. At pH 7.4, it is >99.9% protonated, making it highly hydrophilic.

  • 4,4-Difluoropiperidine: The gem-difluoro group is three bonds away from the nitrogen. The inductive pull lowers the pKa to ~8.5[2]. At pH 7.4, it is approximately 92% protonated, drastically increasing the fraction of the neutral, lipophilic species compared to piperidine[3].

  • 3,3-Difluoropiperidine: The gem-difluoro group is only two bonds away. The stronger, more proximal inductive effect drops the pKa to ~7.4[4]. At pH 7.4, the molecule exists in a ~1:1 ratio of protonated to neutral species, causing LogD to approach the intrinsic LogP.

G A Piperidine Core B gem-Difluoro Substitution (3,3- or 4,4-position) A->B C Strong Inductive Effect (-I) via highly electronegative fluorine B->C D Decreased Electron Density on Amine Nitrogen C->D E Lowered pKa (From 11.1 to 7.4-8.5) D->E F Reduced Protonation at Physiological pH (7.4) E->F G Exponential Increase in LogD7.4 (Effective Lipophilicity) F->G H Enhanced Membrane Permeability & BBB Penetration G->H

Mechanistic pathway illustrating how gem-difluorination modulates basicity and lipophilicity.

Quantitative Data Comparison

The table below summarizes the physicochemical shifts induced by fluorination. Notice how the intrinsic LogP remains relatively stable, while the LogD at pH 7.4 shifts by several orders of magnitude.

CompoundTopological Distance (Bonds to N)Experimental pKaIntrinsic LogPEffective LogD (pH 7.4)% Ionized at pH 7.4
Piperidine N/A11.120.84-2.88> 99.9%
4,4-Difluoropiperidine 38.50~1.33~0.40~ 92.6%
3,3-Difluoropiperidine 27.40~1.10~0.80~ 50.0%

(Note: LogP and LogD values are representative baseline estimates for the unsubstituted heterocycles. In complex drug scaffolds, these building blocks will shift the parent molecule's global LogD proportionally[5].)

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following self-validating protocols are provided for determining the pKa and LogD of aliphatic amines. Because simple piperidines lack strong UV chromophores, LC-MS/MS or potentiometric methods are strictly required over standard UV-Vis assays.

Potentiometric Determination of pKa

Causality Check: We utilize 0.15 M KCl as the solvent matrix to mimic physiological ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration, yielding a highly accurate macroscopic pKa.

  • Preparation: Prepare a 0.15 M KCl aqueous solution. Standardize 0.1 M HCl and 0.1 M NaOH titrants using primary standards (e.g., potassium hydrogen phthalate).

  • Sample Dissolution: Dissolve 2.0 mg of the piperidine analog in 10 mL of the 0.15 M KCl solution.

  • Acidification: Add a slight molar excess of 0.1 M HCl to fully protonate the amine (driving the pH below 3.0).

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the baseline), titrate the solution with 0.1 M NaOH in 0.05 mL increments at a constant 25°C.

  • Data Analysis: Plot the pH against the volume of NaOH added. Calculate the first derivative (

    
    pH/
    
    
    
    V) to identify the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch equation.
Shake-Flask LC-MS/MS Determination of LogD (pH 7.4)

Causality Check: We pre-saturate the octanol and aqueous phases. If dry octanol and buffer are mixed, they will dissolve into one another, changing the phase volumes and artificially skewing the concentration ratio.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Spiking: Aliquot 500 µL of the saturated buffer and 500 µL of the saturated octanol into a 2 mL microcentrifuge tube. Spike the system with the piperidine analog to achieve a final nominal concentration of 10 µM.

  • Equilibration: Shake the biphasic mixture on an orbital shaker at 300 rpm for 60 minutes at 25°C.

  • Separation: Centrifuge the tubes at 10,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract 50 µL aliquots from both the upper (octanol) and lower (aqueous) layers. Dilute the octanol sample 1:100 in methanol to ensure compatibility with the mobile phase.

  • LC-MS/MS Analysis: Inject the samples into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogD using the formula:

    
    
    

Strategic Applications in Drug Development

The modulation of basicity via fluorination solves several late-stage drug development bottlenecks:

  • CNS Penetration: High basicity traps drugs in the aqueous phase, preventing blood-brain barrier (BBB) crossing. By lowering the pKa to ~7.4 (as seen in 3,3-difluoropiperidine), the neutral fraction at physiological pH increases dramatically, optimizing the Central Nervous System Multi-Parameter Optimization (CNS MPO) score[3].

  • Metabolic Stability: The gem-difluoro group sterically and electronically blocks cytochrome P450-mediated oxidation (e.g.,

    
    -hydroxylation or N-dealkylation) at the substituted carbons, extending the drug's half-life[5].
    
  • Safety Profiles: Highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). Dampening the basicity with fluorine is a proven tactic to abrogate hERG binding affinity.

References

  • PubChem (NIH) . 4,4-Difluoropiperidine | CID 2758352. Retrieved from [Link][2]

  • PubChem (NIH) . 3,3-Difluoropiperidine | CID 2758350. Retrieved from[Link][4]

  • FooDB . Showing Compound Piperidine (FDB012644). Retrieved from[Link][1]

  • Journal of Medicinal Chemistry (ACS) . Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from[Link][5]

  • ChemRxiv . Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from[Link][3]

Sources

Comparative Guide: IR Spectrum Analysis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmacophores, 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS: 494773-06-7) serves as a critical intermediate. The simultaneous presence of a gem-difluoro moiety and an aryl bromide functionality creates a unique spectroscopic signature essential for quality control (QC).

This guide objectively compares the infrared (IR) analysis of this compound against standard alternatives. Unlike generic spectral guides, we focus on the comparative utility of Attenuated Total Reflectance (ATR) versus KBr transmission methods and differentiate the target molecule from its non-fluorinated and non-halogenated analogs.

Why This Analysis Matters
  • Validation of Fluorination: The gem-difluoro group is metabolically stable but difficult to quantify by UV. IR provides a distinct "fingerprint" in the 1000–1400 cm⁻¹ region.

  • Substitution Confirmation: Distinguishing the para-bromo substitution from potential ortho/meta isomers formed during non-selective benzylation.

Comparative Analysis: Methodologies & Alternatives

Technique Comparison: ATR-FTIR vs. KBr Pellet

For this lipophilic piperidine derivative, we evaluated two standard sampling techniques.

FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Traditional)
Sample State Neat oil or solid (direct application)Ground solid dispersed in KBr matrix
Pathlength Fixed (~2 µm penetration)Variable (dependent on pellet thickness)
Hygroscopicity Negligible impactHigh (KBr absorbs moisture, obscuring -OH/NH regions)
Throughput < 1 minute per sample10–15 minutes per sample
Spectral Fidelity Excellent for strong C-F bands (no saturation)Risk of detector saturation in C-F region due to high extinction coefficient

Expert Insight: The gem-difluoro group exhibits an exceptionally high dipole moment change, leading to intense IR absorption. In transmission mode (KBr), these bands often "bottom out" (0% T), losing structural information. ATR is the superior choice because its short pathlength prevents saturation of the C-F stretching bands, allowing for quantitative integration if needed.

Structural Alternatives Comparison

To validate the spectrum, one must recognize how the target differs from its closest structural analogs.

Comparison 1: Target vs. Non-Fluorinated Analog
  • Alternative: 1-(4-Bromobenzyl)piperidine

  • Differentiator: The Target displays strong, broad bands at 1150–1350 cm⁻¹ (C-F stretching). The alternative lacks these, showing only weaker C-N and C-C fingerprints in this region.

Comparison 2: Target vs. Non-Brominated Analog
  • Alternative: 1-Benzyl-4,4-difluoropiperidine[1]

  • Differentiator: The Target shows a sharp, strong band at ~800–840 cm⁻¹ (C-H out-of-plane bending for para-substitution). The non-brominated benzyl analog shows characteristic monosubstituted benzene peaks at ~690 cm⁻¹ and ~750 cm⁻¹.

Reference Spectral Data & Assignments

The following data is synthesized from fragment analysis of 4,4-difluoropiperidine and 4-bromobenzyl derivatives.

Table 1: Key Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
Aromatic C-H 3000–3100WeakAr-H stretching.
Aliphatic C-H 2800–2980MediumCH₂ stretches from the piperidine ring and benzyl linker.
C=C Aromatic 1480, 1590Med-StrongRing skeletal vibrations. The 1480 band is often enhanced by halogen substitution.
C-F Stretch 1150–1350 Very Strong Gem-difluoro symmetric and asymmetric stretching. Often appears as a split broad band.
C-N Stretch 1100–1200MediumTertiary amine stretch (often overlapped by C-F bands).
C-H OOP (Para) 800–840 Strong Diagnostic for 1,4-disubstitution (4-bromobenzyl group).
C-Br Stretch 500–700Weak/MedAryl bromide stretch (Fingerprint region).

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures reproducibility and prevents cross-contamination, critical when analyzing fluorinated intermediates which can be sticky/oily.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Accessory: Single-reflection Diamond ATR (e.g., Pike Miracle or equivalent).

  • Solvent: Isopropanol (IPA) or DCM for cleaning.

Step-by-Step Methodology
  • System Blanking:

    • Clean the crystal with IPA and a lint-free wipe.

    • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Application:

    • If Liquid/Oil: Place 10–20 µL of the neat compound on the center of the crystal.

    • If Solid: Place ~5 mg of powder on the crystal. Lower the pressure clamp until the "slip-clutch" engages to ensure uniform contact.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[2]

    • Monitor the preview mode. Ensure the strongest peak (likely C-F stretch) does not exceed 1.5 Absorbance units to maintain linearity.

  • Post-Run Cleaning (Crucial):

    • Fluorinated amines can adhere to the metal puck. Wipe twice with DCM, then once with IPA.

    • Validation: Run a quick scan to ensure no "ghost peaks" at 1200 cm⁻¹ remain.

Decision Logic & Quality Control Workflow

The following diagram illustrates the logical pathway for confirming the identity of the product using the spectral data described above.

IR_QC_Workflow Start Start: Crude Product Analysis Check_CF Check 1150-1350 cm⁻¹ Region (Strong Broad Bands?) Start->Check_CF Check_Para Check 800-850 cm⁻¹ Region (Strong Sharp Band?) Check_CF->Check_Para Yes Fail_NoF FAIL: Missing Fluorine (Likely des-fluoro impurity) Check_CF->Fail_NoF No (Weak/Absent) Check_Mono Check 690 & 750 cm⁻¹ (Monosubstituted Peaks?) Check_Para->Check_Mono No Pass PASS: Identity Confirmed 1-[(4-Br)benzyl]-4,4-difluoropiperidine Check_Para->Pass Yes Fail_Iso FAIL: Isomer/Starting Material (Check Benzyl Chloride/Bromide) Check_Mono->Fail_Iso Yes (Monosubstituted) Check_Mono->Fail_Iso No (Unclear)

Figure 1: Logic flow for spectral validation of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenemethanol, 4-bromo- IR Spectrum.[3] NIST Chemistry WebBook. Retrieved March 5, 2026, from [Link]

  • Kintek Solution. (n.d.). Advantages of KBr Pellets vs. ATR for FTIR Analysis. Retrieved March 5, 2026, from [Link]

  • PubChem. (2026).[1] 1'-Benzyl-4,4-difluoro-1,4'-bipiperidine Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved March 5, 2026, from [Link]

Sources

A Comparative Guide to the Structural Characterization of 1-(4-bromobenzyl)-4,4-difluoropiperidine and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorination and Benzylation in Drug Design

In the landscape of modern medicinal chemistry, the piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceutical agents.[1] The strategic modification of this core structure allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, 1-(4-bromobenzyl)-4,4-difluoropiperidine, exemplifies two key strategies in drug design: geminal difluorination and N-benzylation.

The introduction of a geminal difluoro group at the 4-position of the piperidine ring is a deliberate design choice. This modification can profoundly influence the molecule's conformational preferences, metabolic stability, and lipophilicity.[2][3] The high bond energy of the C-F bond often enhances metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the electronic effects of the fluorine atoms can modulate the pKa of the piperidine nitrogen, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Similarly, the N-(4-bromobenzyl) substituent is not merely a synthetic handle but a carefully chosen functional group. The benzyl group itself can engage in various interactions with biological targets, while the bromine atom can serve as a vector for further chemical modification or as a heavy atom for crystallographic studies. The presence of a halogen can also impact the compound's binding affinity and metabolic fate.[4]

This guide will delve into the structural characterization of 1-(4-bromobenzyl)-4,4-difluoropiperidine, comparing its expected properties with experimentally determined data from closely related analogs. By understanding the structural nuances of these molecules, researchers can make more informed decisions in the design and development of novel therapeutics.

Comparative Structural Analysis

While a complete, publicly available crystallographic dataset for 1-(4-bromobenzyl)-4,4-difluoropiperidine is not readily found in the literature, we can infer its structural properties by comparing it with well-characterized analogs. This comparative approach is a cornerstone of medicinal chemistry, allowing for the prediction of a molecule's behavior based on the established properties of its constituent parts.

Key Analogs for Comparison:
  • 4,4-Difluoropiperidine: The parent scaffold, which provides a baseline for understanding the conformational effects of the geminal difluoro group.[5][6][7]

  • 1-Benzyl-4,4-difluoropiperidine: This analog allows for the isolation of the conformational and electronic effects of the N-benzyl group in the context of the fluorinated ring.[8]

  • 1-(4-Bromobenzyl)piperidine (non-fluorinated): This analog helps to deconvolute the influence of the 4-bromobenzyl group from the effects of the geminal difluorination.

The following table summarizes the expected and observed structural and physicochemical properties of these compounds.

Property4,4-Difluoropiperidine1-Benzyl-4,4-difluoropiperidine1-(4-Bromobenzyl)piperidine1-(4-Bromobenzyl)-4,4-difluoropiperidine (Target)
Molecular Formula C5H9F2N[7]C12H15F2NC12H16BrNC12H14BrF2N[9]
Molecular Weight 121.13 g/mol []211.25 g/mol 254.15 g/mol 290.15 g/mol [9]
Conformation Predominantly chair conformation.[5][6]Expected to maintain a chair conformation.Expected chair conformation.Expected to adopt a chair conformation.
pKa (predicted) Lower than piperidine due to the electron-withdrawing fluorine atoms.Similar to 4,4-difluoropiperidine, with minor influence from the benzyl group.Similar to piperidine.Expected to be similar to 1-benzyl-4,4-difluoropiperidine.
Lipophilicity (XLogP3) 1.33.5[8]~3.4~4.1

Experimental Methodologies for Structural Characterization

The comprehensive structural elucidation of a novel compound like 1-(4-bromobenzyl)-4,4-difluoropiperidine relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the solution-state structure of organic molecules. For our target compound, a combination of 1H, 13C, and 19F NMR experiments would be essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of unique proton environments, their chemical shifts, and their coupling patterns. For 1-(4-bromobenzyl)-4,4-difluoropiperidine, one would expect to see distinct signals for the aromatic protons, the benzylic methylene protons, and the piperidine ring protons.

  • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

  • 19F NMR: A 19F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single resonance would be expected for the chemically equivalent fluorine atoms in the 4,4-difluoro motif.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation Prep Dissolve sample in deuterated solvent H1 1H NMR (Proton Environments) Prep->H1 Acquire C13 13C NMR (Carbon Skeleton) H1->C13 Structure Final Structure Assignment H1->Structure Interpret Data F19 19F NMR (Fluorine Confirmation) C13->F19 C13->Structure Interpret Data COSY COSY (H-H Connectivity) F19->COSY Further Analysis F19->Structure Interpret Data HSQC HSQC (C-H Connectivity) COSY->HSQC COSY->Structure Interpret Data HMBC HMBC (Long-Range C-H) HSQC->HMBC HSQC->Structure Interpret Data HMBC->Structure Interpret Data

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.[1][11]

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Acquiring a high-resolution mass spectrum is critical for confirming the elemental composition of the compound. The measured mass should be within 5 ppm of the calculated theoretical mass for C12H14BrF2N.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.[1] Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and ring-opening reactions.[1] The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments.

MS_Workflow Sample Introduce Sample Ionization Electrospray Ionization (ESI) Generate [M+H]+ ions Sample->Ionization MS1 MS1 Analysis (Full Scan) Determine m/z of precursor ion Ionization->MS1 Isolation Isolate [M+H]+ Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Fragment the precursor ion Isolation->CID MS2 MS2 Analysis (Product Ion Scan) Detect fragment ions CID->MS2 Spectrum Generate MS/MS Spectrum MS2->Spectrum Interpretation Interpret Fragmentation Pattern Confirm Structure Spectrum->Interpretation

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining a high-quality crystal suitable for X-ray analysis is often the most challenging step.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

The resulting crystal structure would provide invaluable information on the chair conformation of the piperidine ring, the orientation of the N-benzyl group, and any intermolecular interactions in the crystal lattice.

Conclusion

The structural characterization of 1-(4-bromobenzyl)-4,4-difluoropiperidine is a multi-faceted process that relies on a combination of powerful analytical techniques. While a complete experimental dataset for this specific molecule is not yet in the public domain, a thorough understanding of its structure can be achieved through a comparative analysis with well-characterized analogs and the application of standard characterization workflows. This guide has provided a framework for such an analysis, highlighting the key experimental considerations and the rationale behind the structural design of this promising class of compounds. As research in this area continues, the public availability of detailed structural data will undoubtedly accelerate the development of new and improved therapeutic agents based on the 4,4-difluoropiperidine scaffold.

References
  • Lambert, J. B., & Oliver, W. L. (1975). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society, 97(20), 5785–5793. [Link][5][6]

  • Nairoukh, Z., Strieth-Kalthoff, F., Hepp, A., & Gilmour, R. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(40), 8748–8753. [Link][2][3][12]

  • El-Kassem, L. T., & Khedr, A. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of chromatographic science, 53(7), 1100–1107. [Link][4]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link][13][14]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link][15]

  • PubChem. (n.d.). 1'-Benzyl-4,4-difluoro-1,4'-bipiperidine. National Center for Biotechnology Information. Retrieved from [Link][8]

  • de Souza, M. V. N., d'Avila, J. C., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279–1286. [Link][11]

  • MilliporeSigma. (n.d.). 1-Benzyl-4,4-difluoropiperidine. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fields of pharmaceutical research and drug development, our focus is often on the synthesis and application of novel compounds like 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. Improper disposal not only poses significant risks of chemical exposure and environmental contamination but can also result in severe penalties and legal consequences under regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine. As a halogenated organic compound, it falls into a specific category of chemical waste that requires meticulous handling. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to federal and local environmental regulations.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before handling any chemical waste, a thorough understanding of its hazards is paramount. While a Safety Data Sheet (SDS) specific to 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine should always be the primary source of information, we can infer its likely hazards based on its structural components:

  • Halogenated Aromatic Group: The (4-Bromophenyl)methyl moiety places this compound in the category of halogenated aromatic hydrocarbons.[3] Chemicals in this class are often characterized by environmental persistence and potential toxicity. The EPA regulates halogenated organic compounds (HOCs) stringently, often prohibiting their disposal in landfills due to their potential to contaminate soil and groundwater.[4][5][6]

  • Difluoropiperidine Moiety: The piperidine ring is a common structural motif, but the presence of two fluorine atoms further classifies this as a halogenated compound.[7] Piperidine itself is a flammable and toxic substance. While the exact toxicity of this derivative requires specific testing, it is prudent to handle it with the assumption of significant health hazards, including potential irritation to the skin, eyes, and respiratory tract.[8][9][10]

Given these characteristics, 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine must be treated as a regulated hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact with halogenated organic compounds should always be avoided. The following minimum PPE is required when handling waste containing 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine:

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but always consult a glove compatibility chart for the specific solvents in your waste stream.[11]

  • Eye Protection: Safety glasses with side shields are mandatory. For larger volumes or when there is a risk of splashing, switch to splash-proof chemical goggles.[8][12]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect against incidental contact.[8]

  • Work Area: All handling of this waste, including transfers, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11]

Waste Segregation: The Most Critical Step

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is not merely a suggestion but a critical safety and regulatory requirement.[1][7] Mixing halogenated compounds with other waste types can lead to dangerous reactions and complicates the disposal process, which is typically high-temperature incineration for this class of chemical.[7]

The following diagram illustrates the decision-making process for segregating this waste.

WasteSegregation Start Generated Waste Containing 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine CheckHalogen Does the waste stream contain a halogenated organic compound? Start->CheckHalogen Halogenated YES (Contains Bromine and Fluorine) CheckHalogen->Halogenated NonHalogenated NO CheckHalogen->NonHalogenated Container_Halo Collect in: 'HALOGENATED ORGANIC WASTE' Container Halogenated->Container_Halo Container_NonHalo Collect in: 'NON-HALOGENATED ORGANIC WASTE' Container NonHalogenated->Container_NonHalo Incompatibles Keep Separate From: - Acids - Bases - Oxidizers - Aqueous Waste Container_Halo->Incompatibles

Caption: Waste Segregation Flowchart for Halogenated Compounds.

Procedure:

  • Designate a specific waste container solely for Halogenated Organic Waste .[7][8]

  • Dispose of all materials containing 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, including pure compound, reaction mixtures, and contaminated items (e.g., pipette tips, weighing paper), into this container.

  • Crucially, do not mix this waste with non-halogenated organic solvents (like hexane, ethyl acetate, or methanol), strong acids, bases, or oxidizers. [7][11]

Containerization and Labeling: Ensuring Clarity and Compliance

Proper containerization and labeling prevent accidents and are mandated by law.[13][14]

Container Selection:

  • The container must be in good condition, free of leaks or corrosion.[13]

  • It must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must have a secure, threaded, leak-proof cap. Do not leave funnels in the container opening.[8][13]

Labeling Protocol:

  • Label the container before adding the first drop of waste.[8]

  • The label must clearly state the words "HAZARDOUS WASTE" .[13][14]

  • List all chemical constituents by their full names—no abbreviations or chemical formulas.[13] For example:

    • "Waste 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine"

    • "Dichloromethane"

    • "Methanol"

  • Provide an estimated percentage or volume for each component.[13]

On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central accumulation area within three days.[14][15]

  • Storage Conditions: Store the sealed waste container in a secondary containment tray to prevent the spread of potential spills. The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[8][11]

Parameter Regulatory Guideline / Best Practice Source(s)
Waste Classification Halogenated Organic WasteEPA, 40 CFR Appendix III to Part 268[4][6]
Container Labeling Must include "Hazardous Waste" and full chemical names.EPA / RCRA[13][14]
SAA Quantity Limit Up to 55 gallons of non-acute hazardous waste.EPA, 40 CFR § 262.15[14][15]
Time Limit in SAA No time limit until the container is full.EPA, 40 CFR § 262.15[15]
Disposal Method High-Temperature Incineration (Typical)RCRA Land Disposal Restrictions[7][14]

Final Disposal and Spill Management

Arranging for Disposal:

  • Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][13]

  • Never pour chemical waste down the drain or place it in the regular trash.[1][2] This is illegal and environmentally harmful.

  • Complete a chemical waste pickup form as required by your institution when the container is approximately 90% full to schedule a pickup.[13]

Spill & Emergency Procedures:

  • Small Spill (manageable by lab personnel): If a small amount of the material is spilled, ensure you are wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Sweep up the absorbent material and place it in your sealed "Halogenated Organic Waste" container.[9][11]

  • Large Spill: In the event of a large spill, evacuate the immediate area immediately. Notify others nearby and contact your institution's emergency response line and EH&S office. Do not attempt to clean it up yourself.[11]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Illinois Administrative Code Title 35, Part 729: Landfills: Prohibited Hazardous Wastes. Illinois General Assembly. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health. [Link]

  • Safety Data Sheet for a related compound. Provided by a chemical supplier. (Note: A specific SDS for the title compound was not available, this link represents a proxy.) [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • 4,4-Difluoropiperidine Compound Summary. PubChem, National Institutes of Health. [Link]

Sources

Advanced Safety and Operational Guide for Handling 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic interaction between a molecule, the researcher, and the laboratory environment. 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine—commonly referred to as 1-(4-Bromobenzyl)-4,4-difluoropiperidine—is a highly valuable building block in drug discovery, particularly for introducing lipophilic, metabolically stable bioisosteres.

However, its unique structural motifs demand rigorous handling protocols. This guide provides a self-validating operational framework designed to protect personnel, maintain chemical integrity, and ensure compliance with advanced laboratory safety standards.

Chemical & Hazard Profile

To establish a baseline for our safety protocols, we must first quantify the physical and hazard characteristics of the compound. The data below is synthesized from analogous fluorinated piperidines and bromobenzyl derivatives[1],[2],[3].

Property / HazardValue / ClassificationScientific Rationale & Operational Impact
CAS Number 494773-06-7[1]Unique identifier required for accurate hazardous waste logging and regulatory tracking.
Molecular Weight 290.15 g/mol [1]High mass indicates lower volatility; however, fine powders pose severe aerosolization risks during transfer.
Storage Temp. 2-8 °C (Refrigerated)[3]Prevents thermal degradation of the benzylamine linkage and minimizes baseline volatility[3].
Skin Irritation Category 2 (H315)[2],[3]High lipophilicity allows rapid epidermal penetration, mandating specific glove materials[4].
Eye Irritation Category 2A (H319)[2],[3]Direct contact causes severe corneal disruption. Requires tight-fitting splash goggles[2].
Respiratory Risk Category 3 (H335)[3],[4]Inhalation of dust/aerosols triggers acute respiratory tract inflammation[4].

Mechanistic Hazard Assessment (The "Why")

True laboratory safety requires understanding the causality behind the hazards. 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine contains two highly reactive structural features that dictate our handling strategy:

  • The 4,4-Difluoropiperidine Ring (Lipophilicity): The introduction of gem-difluoro groups significantly increases the partition coefficient (LogP) of the piperidine ring while dropping its basicity. The free base form of this compound will partition rapidly into lipid bilayers, effortlessly bypassing the aqueous barriers of the human stratum corneum. It acts as a highly efficient vector for its own dermal absorption.

  • The 4-Bromobenzyl Moiety (Electrophilicity): Benzyl halides and their amine derivatives possess latent electrophilic potential. Systemic absorption can lead to unwanted protein alkylation or metabolic toxification.

Because of this enhanced membrane permeability, standard laboratory safety protocols are insufficient. The protocols below are designed to interrupt these specific mechanistic pathways.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific physicochemical threats outlined above.

  • Hand Protection (Double-Gloving):

    • Protocol: Inner glove must be standard Nitrile (0.11 mm) for tactile feedback. The outer glove must be heavy-duty Neoprene or extended-cuff Nitrile (≥0.3 mm).

    • Causality: The lipophilic nature of the difluorinated ring degrades standard latex rapidly. If the outer glove contacts the compound in its solvated form (e.g., dissolved in DCM or DMF), the solvent acts as a carrier, accelerating breakthrough.

  • Eye/Face Protection:

    • Protocol: ANSI Z87.1 / EN 166 compliant chemical splash goggles are mandatory[5].

    • Causality: Standard safety glasses with side shields are inadequate. The compound's H319 classification means even micro-gram quantities of airborne dust drifting under standard glasses can cause severe eye irritation[2].

  • Respiratory & Body Protection:

    • Protocol: Flame-retardant, anti-static lab coat. All handling must be strictly confined to a chemical fume hood.

Procedural Methodologies

Protocol A: Closed-System Dispensing and Reaction Setup

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

  • Fume Hood Validation: Before beginning, hold a Kimwipe near the bottom airfoil of the fume hood. Validation: The tissue must be gently pulled inward, visually confirming active negative pressure (target face velocity: 0.4–0.6 m/s)[4].

  • Anti-Static Preparation: Purge the microbalance enclosure with Argon or Nitrogen. Causality: Static charge on fluorinated powders causes them to repel from spatulas and aerosolize. Use an anti-static bar (ionizer) if available.

  • Tare and Transfer: Place a clean, dry reaction vial equipped with a PTFE-lined septum cap on the balance. Tare the vial. Using a static-dissipative PTFE spatula, transfer the required mass of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine into the vial.

  • Seal Before Removal: Cap the vial tightly before removing it from the balance enclosure. Causality: This prevents cross-drafts in the fume hood from catching the powder and dispersing it into your breathing zone.

  • Solvent Introduction: Introduce the reaction solvent (e.g., anhydrous DMF) via a syringe directly through the PTFE septum. Causality: Solvating the compound in a closed system entirely eliminates the risk of inhaling solvated micro-droplets.

Protocol B: Spill Containment and Halogenated Waste Disposal

In the event of a spill, rapid containment is critical to prevent halogenated dust dispersion.

  • Isolation: Evacuate the immediate 2-meter radius. Pull the fume hood sash down to the lowest operational level to maximize exhaust velocity.

  • Solid Spill Neutralization: Do not sweep. Sweeping generates hazardous dust. Cover the spilled powder entirely with damp sand or a commercial inert absorbent pad[5]. Causality: The moisture binds the fine particulates, neutralizing their aerodynamic properties and preventing inhalation.

  • Collection: Use a non-sparking polypropylene scoop to transfer the damp mass into a secondary containment bag.

  • Chemical Decontamination: Wipe the spill area with a Kimwipe soaked in Isopropanol (to dissolve the lipophilic free base), followed by a wipe with 10% aqueous sodium hypochlorite (bleach) to oxidatively degrade residual active organics.

  • Waste Segregation: Seal the waste bag and deposit it strictly into a designated "Halogenated Organic Waste" container. Validation: Verify the waste carboy label. Mixing halogenated amines with incompatible waste (like strong acids) can generate toxic hydrofluoric or hydrobromic acid gas[6].

Safety Workflow Visualization

The following diagram maps the critical path for handling this compound, ensuring that safety is integrated into every logistical step.

SafetyWorkflow N1 1. Storage & Prep (2-8°C, Inert Atmosphere) N2 2. Don PPE Matrix (Double Nitrile, Splash Goggles) N1->N2 N3 3. Fume Hood Transfer (Verify Velocity 0.4-0.6 m/s) N2->N3 N4 4. Closed-System Dispensing (Anti-Static, Tared Vial) N3->N4 N5 5. Reaction Solvation (Syringe Addition Through Septum) N4->N5 N6 6. Spill Decontamination & Halogenated Waste Segregation N5->N6

Fig 1: End-to-end safety and operational workflow for handling halogenated piperidine derivatives.

Comprehensive References

The protocols and hazard classifications in this guide are grounded in authoritative safety data for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine and its direct structural analogs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.